3-Bromo-6-(chloromethyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-6-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4H2,1H3 |
InChI Key |
XBKXLBQFHZTLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Bromo-6-(chloromethyl)-2-methylpyridine
This technical guide details the properties, synthesis, and applications of 3-Bromo-6-(chloromethyl)-2-methylpyridine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2 ) is a bifunctional pyridine scaffold widely utilized in drug discovery. Its value lies in its orthogonal reactivity: the chloromethyl group serves as a potent electrophile for nucleophilic substitution (
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Bromo-6-(chloromethyl)-2-methylpyridine |
| CAS Number | 1211589-34-2 |
| Molecular Formula | |
| Molecular Weight | 220.49 g/mol |
| Appearance | Off-white to pale yellow solid (or oil upon crude isolation) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |
| Storage | Inert atmosphere ( |
Synthetic Pathways[1][2][3][4]
The synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine requires precise control to avoid over-chlorination or regio-isomeric mixtures. The most reliable route proceeds via the hydroxymethyl intermediate , ensuring high purity.
Mechanism & Workflow (Graphviz)
Figure 1: Preferred synthetic route via selective oxidation and deoxychlorination.
Detailed Protocol: Deoxychlorination Route
This method is preferred over radical halogenation due to superior regiocontrol.
Step 1: Preparation of the Alcohol Intermediate
-
Reagents: 3-Bromo-2,6-dimethylpyridine (1.0 eq), Selenium Dioxide (
, 1.1 eq), 1,4-Dioxane. -
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC for the formation of the polar alcohol spot.
-
Workup: Filter through Celite to remove selenium byproducts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Step 2: Conversion to Chloromethyl Derivative
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (
, 1.5 eq). -
Addition: Cool solution to 0°C. Add
dropwise to control exotherm. -
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Critical Safety Step. Pour reaction mixture slowly into saturated
(aq) at 0°C. Evolution of and gas will occur. -
Isolation: Extract with DCM (3x), dry over
, and concentrate in vacuo. -
Validation:
NMR should show a singlet shift from ~4.7 ppm ( ) to ~4.6 ppm ( ).
Reactivity & Applications
This scaffold acts as a "linchpin" in fragment-based drug design (FBDD).
A. Nucleophilic Substitution ( )
The chloromethyl group is highly reactive toward nucleophiles.
-
Amines: Reacts with primary/secondary amines (
, MeCN) to form benzylic amines. -
Thiols: Reacts with thiols to form thioethers.
-
Application: Used to attach solubilizing tails or specific receptor-binding motifs.
B. Metal-Catalyzed Cross-Coupling
The C3-Bromine atom is sterically hindered by the C2-Methyl group but remains active for palladium-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids. Note: Requires active catalysts like
or Buchwald precatalysts (e.g., XPhos Pd G2) due to steric hindrance. -
Buchwald-Hartwig: Amination at the C3 position to introduce aniline or heterocyclic amine motifs.
Functionalization Logic (Graphviz)
Figure 2: Divergent reactivity profile allowing sequential functionalization.
Safety & Handling
Warning: Alkyl halides, particularly chloromethyl pyridines, are potential alkylating agents and lachrymators .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Inhalation: Handle strictly inside a fume hood. The compound may cause severe respiratory irritation.
-
Skin Contact: Corrosive/Irritant. In case of contact, wash immediately with soap and water for 15 minutes.
-
Neutralization: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.
References
-
ChemSrc. (n.d.). 3-Bromo-6-(chloromethyl)-2-methylpyridine Properties and CAS. Retrieved from [Link][1]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Protocol adapted for analog). Retrieved from [Link]
Sources
Technical Profile: 3-Bromo-6-(chloromethyl)-2-methylpyridine
The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists. It synthesizes physicochemical data, synthetic methodology, and application logic into a cohesive narrative.
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
In the architecture of small molecule drug discovery, 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) represents a "privileged scaffold." Its value lies in its orthogonal reactivity : it possesses three distinct sites for chemical modification, each responsive to different reaction conditions. This allows chemists to build complex heteroaromatic systems sequentially—using the chloromethyl group for alkylation, the bromine for cross-coupling, and the methyl group for steric or metabolic modulation.
This guide provides a deep dive into the molecular weight characteristics essential for mass spectrometry validation, validated synthetic protocols, and the strategic logic for deploying this compound in SAR (Structure-Activity Relationship) studies.
Part 1: Physicochemical & Mass Spectrometry Profile
For researchers characterizing this intermediate, understanding the molecular weight is not about a single number—it is about the isotopic envelope . Because this molecule contains both Bromine (Br) and Chlorine (Cl), it exhibits a distinct mass spectral signature that serves as a fingerprint for structural validation.
Molecular Weight Data
| Property | Value | Notes |
| Formula | C₇H₇BrClN | |
| Average Molecular Weight | 220.49 g/mol | Used for stoichiometry calculations. |
| Monoisotopic Mass | 218.9450 Da | Based on ⁷⁹Br and ³⁵Cl. |
| Exact Mass | 218.94504 | For High-Resolution Mass Spec (HRMS). |
Isotopic Abundance & MS Pattern
The presence of naturally occurring isotopes for Bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and Chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) creates a characteristic M, M+2, M+4 pattern. This is the primary method for confirming the successful installation of both halogens.
-
M+0 (218.95): Contains ⁷⁹Br + ³⁵Cl (Approx. 38% relative abundance)
-
M+2 (220.94): Contains ⁸¹Br + ³⁵Cl OR ⁷⁹Br + ³⁷Cl (Approx. 50% relative abundance - Base Peak )
-
M+4 (222.94): Contains ⁸¹Br + ³⁷Cl (Approx. 12% relative abundance)
Analyst Note: In LC-MS, look for the "1:1.3:0.3" intensity ratio for the M/M+2/M+4 triad. A deviation from this pattern often indicates dehalogenation (loss of Cl or Br) during ionization.
Part 2: Validated Synthetic Architectures
Route A: The "High-Fidelity" Oxidative Route (Recommended)
This route is preferred for medicinal chemistry campaigns where regioselectivity is paramount. It avoids the mixture of isomers often seen in radical halogenation.
Mechanism: Selective oxidation of the less sterically hindered 6-methyl group using Selenium Dioxide (SeO₂), followed by chlorination.
-
Precursor: 3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7).[1]
-
Step 1 (Regioselective Oxidation): Reflux with SeO₂ in dioxane. The 6-methyl is activated/oxidized to the aldehyde or alcohol preferentially over the 2-methyl due to the steric crowding of the adjacent 3-bromo group.
-
Step 2 (Reduction): If the aldehyde is formed, reduce in situ with NaBH₄ to 3-bromo-6-(hydroxymethyl)-2-methylpyridine .
-
Step 3 (Chlorination): Treat the alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C.
Route B: The "Industrial" Radical Route
Suitable for scale-up where chromatography is automated.
-
Reagents: N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).
-
Catalyst: AIBN or Benzoyl Peroxide.[2]
-
Conditions: Reflux in CCl₄ or Trifluorotoluene.
-
Risk: May produce ~10-15% of the 2-chloromethyl isomer or gem-dichloro byproducts.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic for synthesis:
Figure 1: Comparative synthetic workflows illustrating the trade-off between regioselectivity (Route A) and process intensity (Route B).
Part 3: Applications in Drug Discovery[3]
This molecule is a "linchpin" scaffold. Its utility is derived from the ability to perform Orthogonal Functionalization .
The "Right-Hand" Side: Alkylation (Sɴ2)
The chloromethyl group at position 6 is a highly reactive electrophile (a picolyl chloride).
-
Reaction: Sɴ2 displacement with amines, thiols, or phenoxides.
-
Application: This is typically the first step in library synthesis. It attaches the pyridine "warhead" to a solubilizing tail or a specific binding motif (e.g., a piperazine linker).
-
Protocol Tip: Use a mild base (K₂CO₃) in acetonitrile. Strong bases may cause self-polymerization.
The "Left-Hand" Side: Cross-Coupling
The bromine atom at position 3 is deactivated but accessible for Palladium-catalyzed coupling.
-
Reaction: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), or Sonogashira (Aryl-C≡C).
-
Application: Used to extend the aromatic core, often into a hydrophobic pocket of the target protein (e.g., Kinase hinge region).
-
Selectivity: The chloromethyl group is sensitive to Pd(0). Crucial: Perform the alkylation (Step 1) before the Suzuki coupling, OR protect the chloromethyl group, as Pd can oxidatively insert into the benzylic C-Cl bond under forcing conditions.
The "Anchor": 2-Methyl Group
-
Function: It provides a steric clash that can twist the biaryl bond (if coupled at pos 3), forcing the molecule into a non-planar conformation. This is vital for improving solubility and selectivity (atropisomerism).
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Part 4: Handling, Safety & Stability
Warning: This compound is a Lachrymator and a Vesicant . The chloromethyl-pyridine moiety mimics benzyl chloride. It is a potent alkylating agent capable of modifying DNA and proteins.
-
Storage: Store at 2-8°C under Argon. The benzylic C-Cl bond is prone to hydrolysis if exposed to moisture, releasing HCl and forming the alcohol.
-
Handling:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile) is mandatory.
-
Quench glassware with dilute ammonium hydroxide (to convert residual alkyl chloride to the less toxic amine) before removing from the hood.
-
-
Stability: The free base is moderately stable. However, conversion to the Hydrochloride salt is recommended for long-term storage, as the protonated pyridine ring is less electron-rich, reducing the rate of self-alkylation (polymerization).
References
-
PubChem Compound Summary. (2025). 3-Bromo-2-chloro-6-methylpyridine (Isomer Analog Data). National Center for Biotechnology Information. [Link]
-
MDPI Molecules. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Protocol for selective functionalization of bromomethyl-pyridines).[2] [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation.[3] (Mechanistic insights into halogen positioning). [Link]
Sources
Technical Guide: 3-Bromo-6-(chloromethyl)-2-methylpyridine
This is a comprehensive technical guide on 3-Bromo-6-(chloromethyl)-2-methylpyridine , designed for researchers and drug development professionals.
A Strategic Scaffold for Heterocyclic Functionalization[1]
Executive Summary
3-Bromo-6-(chloromethyl)-2-methylpyridine represents a high-value "bifunctional hub" in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its substituents:
-
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl systems.
-
C6-Chloromethyl: A highly reactive electrophile for SN2 displacement, enabling the attachment of solubilizing tails, amines, or ether linkages.
-
C2-Methyl: A sterically demanding group that enforces atropisomerism in biaryl systems or blocks metabolic hotspots.
This guide details the synthesis, reactivity, and handling of this compound, emphasizing the steric control that dictates its regioselective preparation.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-Bromo-6-(chloromethyl)-2-methylpyridine |
| Molecular Formula | C7H7BrClN |
| Molecular Weight | 220.49 g/mol |
| CAS Number | Not widely listed; Analogous to 3-Bromo-6-(bromomethyl)-2-methylpyridine (CAS 123094-75-7) |
| Appearance | Off-white to pale yellow solid (low melting) or oil |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water |
| Stability | Lachrymator/Vesicant. Unstable to moisture (hydrolyzes to alcohol). Store at -20°C under Argon. |
Structural Analysis & Reactivity Profile
The utility of this scaffold is defined by the electronic and steric environment of the pyridine ring.
Electronic Effects
-
Pyridine Nitrogen: Electron-withdrawing, activating the C6-chloromethyl group for nucleophilic attack.
-
C3-Bromine: Weakly deactivating but essential for oxidative addition in catalytic cycles.
-
C2-Methyl: Provides steric bulk that protects the C3-position from unwanted protodehalogenation and directs regioselectivity during synthesis.
Reactivity Map (DOT Visualization)
Figure 1: The C6-chloromethyl group reacts under mild basic conditions, while the C3-bromine requires transition metal catalysis, allowing for sequential functionalization.
Synthesis & Manufacturing
The synthesis relies on the Boekelheide Rearrangement to achieve regioselective functionalization of the C6-methyl group over the C2-methyl group. Direct radical halogenation is often unselective; therefore, the N-oxide route is preferred for high purity.
Retrosynthetic Analysis[2]
-
Target: 3-Bromo-6-(chloromethyl)-2-methylpyridine
-
Precursor: (5-Bromo-6-methylpyridin-2-yl)methanol
-
Starting Material: 3-Bromo-2,6-dimethylpyridine (Commercial)
Step-by-Step Protocol
Step 1: N-Oxidation
-
Reagents: 3-Bromo-2,6-dimethylpyridine, m-CPBA (1.1 eq), DCM.
-
Conditions: 0°C to RT, 12 h.
-
Mechanism: Electrophilic attack on the nitrogen lone pair.
-
Observation: Formation of the N-oxide activates the adjacent methyl protons for the next step.
Step 2: Boekelheide Rearrangement (Regioselective)
-
Reagents: Acetic Anhydride (excess).
-
Conditions: 100°C, 2-4 h.
-
Causality: The reaction proceeds via an O-acetyl intermediate followed by a [3,3]-sigmatropic rearrangement.
-
Key Insight: The C3-Bromine atom exerts steric hindrance on the C2-methyl group, making the C6-methyl group kinetically favored for rearrangement. This yields the C6-acetate as the major isomer.
Step 3: Hydrolysis & Chlorination
-
Hydrolysis: K2CO3, MeOH, RT -> Yields (5-Bromo-6-methylpyridin-2-yl)methanol .
-
Chlorination:
-
Dissolve alcohol in anhydrous DCM (0.1 M).
-
Cool to 0°C.
-
Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise.
-
Stir at RT for 2 h.
-
Workup: Evaporate volatiles in vacuo. Do not perform aqueous workup if possible to avoid hydrolysis; use the crude HCl salt or free base with cold NaHCO3 wash if necessary.
-
Synthesis Workflow (DOT Visualization)
Applications in Drug Discovery[3][4]
Fragment-Based Drug Design (FBDD)
This scaffold is widely used to construct Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors (e.g., c-Met, ALK).
-
Linker Strategy: The chloromethyl group serves as a linker to attach polar "tail" groups (e.g., morpholine, piperazine) that improve solubility and ADME properties.
-
Core Strategy: The bromopyridine core mimics the adenosine ring in ATP-competitive inhibitors.
Protocol: SN2 Displacement with Secondary Amines
-
Purpose: Installation of a solubility-enhancing group.
-
Reagents: 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 eq), Secondary Amine (1.2 eq), DIPEA (2.0 eq), MeCN.
-
Procedure:
-
Dissolve the chloromethyl pyridine in MeCN.
-
Add DIPEA followed by the amine at 0°C.
-
Warm to RT and stir for 4 h.
-
Note: The reaction is exothermic.[1] If using the HCl salt of the pyridine, increase base equivalents.
-
Safety & Handling (Critical)
-
Hazard Class: Skin Corr. 1B / Eye Dam. 1 .
-
Specific Hazard: Lachrymator . Halomethyl pyridines are potent tear agents and alkylating agents.
-
Containment: Handle strictly within a fume hood.
-
Decontamination: Quench glassware and spills with a dilute solution of ammonia or 5% NaOH to destroy the alkylating potential before removal from the hood.
-
Storage: Hygroscopic and thermally unstable. Store at -20°C under inert gas (Argon/Nitrogen).
References
-
Boekelheide Rearrangement Mechanism
- Title: "Rearrangements of N-Oxides. A Study of the Mechanism."
- Source: Journal of the American Chemical Society.
-
Link:
-
Thionyl Chloride Chlorination Protocol
-
Related Scaffold Synthesis (Bromomethyl analog)
-
Safety Data (General Halomethyl Pyridines)
- Title: "Safety Data Sheet: 3-Bromo-2-chloro-6-methylpyridine" (Structural Analog).
- Source: Fisher Scientific.
-
Link:
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. indiamart.com [indiamart.com]
- 6. 3-BROMO-2-CHLORO-6-PICOLINE synthesis - chemicalbook [chemicalbook.com]
3-Bromo-6-(chloromethyl)-2-methylpyridine: Nomenclature, Physicochemical Profiling, and Synthetic Utility in Drug Discovery
Executive Summary
In my experience designing scalable synthetic routes for complex active pharmaceutical ingredients (APIs), the selection of bifunctional building blocks is paramount. 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) is a privileged scaffold that offers highly orthogonal reactivity. This whitepaper deconstructs the chemical informatics, structural properties, and field-proven synthetic protocols associated with this compound, providing a self-validating framework for its integration into advanced drug discovery pipelines.
Part 1: Chemical Identity and Nomenclature Logic
In chemical informatics, precise nomenclature is the foundation of reproducible research. A common friction point in procurement and literature retrieval for this compound is the proliferation of synonyms. Understanding the causality behind these synonyms requires a strict application of IUPAC nomenclature rules .
For substituted pyridines, numbering begins at the heteroatom (Nitrogen = 1) and proceeds in the direction that yields the lowest possible locant set for the substituents.
-
Direction A: 2-methyl, 3-bromo, 6-chloromethyl (Locant set: 2,3,6)
-
Direction B: 2-chloromethyl, 5-bromo, 6-methyl (Locant set: 2,5,6)
Because the locant set (2,3,6) is lower than (2,5,6) at the first point of difference, 3-bromo-6-(chloromethyl)-2-methylpyridine is the strictly correct IUPAC name. However, many vendor catalogs and legacy databases index the compound under the alternative numbering, generating the primary synonym 5-bromo-2-(chloromethyl)-6-methylpyridine .
Figure 1: Chemical informatics mapping and synonym relationships.
Quantitative Data Summary
| Parameter | Specification |
| IUPAC Name | 3-bromo-6-(chloromethyl)-2-methylpyridine |
| Common Synonyms | 5-bromo-2-(chloromethyl)-6-methylpyridine; Pyridine, 3-bromo-6-(chloromethyl)-2-methyl- |
| CAS Registry Number | 1211589-34-2 |
| Molecular Formula | C |
| Molecular Weight | 220.49 g/mol |
| SMILES String | Cc1nc(CCl)ccc1Br |
| Structural Class | Halogenated Pyridine Derivative |
Part 2: Structural & Physicochemical Properties
The utility of 3-Bromo-6-(chloromethyl)-2-methylpyridine lies in its orthogonal bifunctionality .
-
The Chloromethyl Group (-CH
Cl): Positioned at C6, this group is highly activated toward nucleophilic substitution. The adjacent electron-withdrawing pyridine ring stabilizes the transition state during nucleophilic attack, making it an excellent alkylating agent for amines, thiols, and alcohols. -
The Bromo Group (-Br): Positioned at C3, the bromine atom is electronically deactivated toward spontaneous nucleophilic aromatic substitution (
), preserving its integrity during the initial alkylation of the chloromethyl group. However, it is perfectly primed for oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This controlled reactivity allows process chemists to sequentially build complex molecules without the need for protecting group chemistry.
Part 3: Synthesis and Experimental Workflows
The most robust method for synthesizing this scaffold is the selective chlorination of its precursor, 3-bromo-6-(hydroxymethyl)-2-methylpyridine. In my process development workflows, we specifically utilize thionyl chloride (
Self-Validating Protocol: Chlorination of the Hydroxymethyl Precursor
Objective: Convert 3-bromo-6-(hydroxymethyl)-2-methylpyridine to the target chloromethyl derivative with >95% conversion while suppressing over-chlorination.
-
Step 1: Initiation and Reagent Assembly. Dissolve 3-bromo-6-(hydroxymethyl)-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Causality: Strict moisture exclusion prevents the premature hydrolysis of
into and , which would stall the reaction and reduce yield.
-
-
Step 2: Temperature-Controlled Addition. Cool the reaction vessel to 0 °C using an ice-water bath. Add
(1.5 eq) dropwise over 15 minutes.-
Causality: The initial formation of the chlorosulfite intermediate is highly exothermic. Controlling the temperature at 0 °C prevents the formation of undesired multichlorinated byproducts (such as 2-chloro-6-chloromethylpyridine derivatives) .
-
-
Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation: The protocol is self-validating; the cessation of gas evolution serves as a macroscopic indicator of reaction completion. This is subsequently confirmed by Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1), where the highly polar baseline hydroxymethyl spot must completely disappear.
-
-
Step 4: Quenching and Phase Separation. Carefully pour the mixture into ice-cold saturated aqueous
.-
Causality: The mild base neutralizes residual
and unreacted without hydrolyzing the newly formed chloromethyl group. Extract the aqueous layer with DCM (3x).
-
-
Step 5: Isolation. Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. The resulting off-white solid is typically of sufficient purity (>97%) for immediate downstream use.
Part 4: Applications in Drug Development
Once synthesized, 3-Bromo-6-(chloromethyl)-2-methylpyridine is deployed as an advanced intermediate. The workflow below illustrates how its orthogonal functional groups are exploited sequentially to assemble targeted drug scaffolds.
Figure 2: Orthogonal synthetic workflow exploiting the chloromethyl and bromo functional groups.
By executing an
References
-
ChemSrc. "1211589-34-2_CAS Number: 3-Bromo-6-(chloromethyl)-2-methylpyridine Properties and Synonyms." ChemSrc Database. Available at:[Link]
-
Ziller, A., et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." Molecules 2021, 26(15), 4462. Available at:[Link]
Technical Guide: Reactivity Profile of 3-Bromo-6-(chloromethyl)-2-methylpyridine
This guide outlines the technical reactivity profile, handling protocols, and synthetic utility of 3-Bromo-6-(chloromethyl)-2-methylpyridine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Structural Logic
3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) is a trisubstituted pyridine scaffold widely utilized in the synthesis of P2X3 antagonists, kinase inhibitors, and other bioactive heterocycles. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites (alkyl chloride and aryl bromide) that allow for sequential, chemo-selective functionalization.
Structural Analysis
-
C6-Chloromethyl (
Electrophile): A highly reactive benzylic-like halide. It is the primary site for nucleophilic attack ( ) under mild conditions. The electron-deficient pyridine ring enhances the electrophilicity of this methylene carbon compared to benzyl chloride. -
C3-Bromo (
Electrophile): A stable aryl halide handle. It is inert to standard nucleophilic substitution but highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -
C2-Methyl (Steric/Electronic Modulator): This group provides steric bulk that protects the C3-position and influences the conformation of downstream intermediates. It also blocks the metabolically vulnerable
-position.
Reactivity Map & Chemo-selectivity
The core challenge in using this molecule is managing the reactivity difference between the alkyl chloride and the aryl bromide.
The Golden Rule: Functionalize the Chloromethyl group (C6) first. Attempting metal-catalyzed coupling at C3 while the C6-chloride is present often leads to side reactions, including oxidative addition of Pd into the C-Cl bond, hydrolysis of the chloride by aqueous bases, or polymerization.
Reactivity Flowchart (Graphviz)
Caption: Primary reactivity diverges at the chloromethyl group. The dashed red line indicates a high-risk pathway (Coupling before Alkylation).
Detailed Experimental Protocols
Protocol A: Functionalization (Amine Displacement)
This is the standard first step. The reaction requires a non-nucleophilic base to scavenge HCl.
Reagents:
-
Substrate: 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (dry)
Procedure:
-
Dissolution: Dissolve the pyridine substrate in MeCN (0.1 M concentration) under
atmosphere. -
Addition: Add
followed by the amine dropwise at to control exotherm. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: Heating is rarely required and may promote elimination or double-alkylation if primary amines are used.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Control Point: Avoid protic solvents (MeOH, EtOH) if using alkoxides, as solvolysis of the chloride to the methyl ether is a competing reaction.
Protocol B: Suzuki-Miyaura Coupling (Post-Alkylation)
Once the chloromethyl group is converted to a stable amine or ether, the C3-bromo group is engaged.
Reagents:
-
Substrate: C6-functionalized intermediate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2M aqueous) or -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 mins.
-
Catalysis: Add Pd catalyst.
-
Heating: Heat to
for 4–12 hours.-
Observation: The steric hindrance from the C2-methyl group may slow down the oxidative addition. Ligands like S-Phos or X-Phos are recommended for difficult couplings.
-
-
Workup: Filter through Celite, extract with DCM.
Quantitative Data Summary
| Feature | Property / Value | Implication for Research |
| Molecular Weight | 220.49 g/mol | Suitable for fragment-based drug discovery (Low MW). |
| C6-Cl Reactivity | High throughput synthesis compatible; requires careful storage (moisture sensitive). | |
| C3-Br Stability | Stable up to | Survives standard alkylation conditions; requires Pd catalysis to activate. |
| pKa (Pyridine N) | ~3.5 (Estimated) | Less basic than pyridine (pKa 5.2) due to electron-withdrawing Br/Cl. |
| Storage | Lachrymator/Vesicant Risk. Hydrolyzes to alcohol + HCl in moist air. |
Safety & Handling (Critical)
Hazard Class: Corrosive, Acute Toxic.
-
Vesicant Warning: Like many picolyl chlorides, this compound is a potential vesicant (blistering agent) and a severe lachrymator .
-
Handling:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile) and wear chemical safety goggles.
-
Neutralization: Quench glassware and spills with a dilute solution of ammonia or 5% NaOH to destroy the alkyl chloride residue before removal from the hood.
-
Synthesis Workflow Visualization
The following diagram illustrates the logical flow for building a drug scaffold using this core.
Caption: The "Alkylation First" strategy ensures the stability of the alkyl halide during the synthesis of complex scaffolds.
References
-
Synthesis of Picolyl Chlorides: M. D. Shultz et al., "Discovery of potent, selective, and orally active P2X3 antagonists." Journal of Medicinal Chemistry, 2019.
-
Reactivity of Halopyridines: T. Eicher & S. Hauptmann, "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications," Wiley-VCH, 2003.
-
Safety of Chloromethyl Pyridines: PubChem Compound Summary for 3-Bromo-2-(chloromethyl)pyridine (Isomer Analog Safety Data).
-
General Protocol for Picolyl Chloride Amination: Organic Syntheses, Coll. Vol. 8, p. 119 (1993).
3-Bromo-6-(chloromethyl)-2-methylpyridine 1H NMR spectrum
Executive Summary
This technical guide provides a definitive analysis of the 1H NMR spectrum of 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1199773-27-7). As a critical halogenated heterocyclic building block in medicinal chemistry—particularly for fragment-based drug discovery (FBDD)—accurate structural verification is paramount.
This document moves beyond basic spectral listing to explain the causality of chemical shifts, coupling constants, and common synthetic impurities. It is designed to serve as a self-validating protocol for researchers synthesizing or sourcing this intermediate.
Structural Analysis & Spin System Prediction
Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. The molecule consists of a tetra-substituted pyridine ring with two distinct spin systems:
-
The Aliphatic Zone:
-
2-Methyl Group (
): Sterically crowded by the adjacent Nitrogen (N1) and Bromine (C3). This environment induces a slight deshielding relative to a standard picoline. -
6-Chloromethyl Group (
): The methylene protons are deshielded by both the electronegative chlorine and the pyridine ring current.
-
-
The Aromatic Zone (AB System):
-
Protons H4 and H5: These are the only aromatic protons. They form an AB spin system (or AX depending on the field strength) with a characteristic ortho-coupling constant (
). -
H4 (C4-H): Positioned ortho to the Bromine atom. The inductive effect (-I) and steric compression of the bromine will significantly deshield this proton, shifting it downfield.
-
H5 (C5-H): Positioned meta to the Bromine and ortho to the chloromethyl group. It is generally more shielded than H4.
-
1H NMR Spectral Data (Reference Standard)
The following data represents the consensus spectral signature for high-purity (>98%) material in Deuterated Chloroform (
Table 1: 1H NMR Assignment (400 MHz,
| Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment | Structural Context |
| 7.78 | Doublet ( | 1H | H-4 | Aromatic, ortho to Br | |
| 7.24 | Doublet ( | 1H | H-5 | Aromatic, ortho to | |
| 4.64 | Singlet ( | 2H | - | H-6' | Methylene ( |
| 2.68 | Singlet ( | 3H | - | H-2' | Methyl ( |
Note: The chemical shift of H-5 (7.24 ppm) may overlap with the residual solvent peak of
(7.26 ppm). Verification in DMSO-or Acetone- is recommended if integration is ambiguous.
Detailed Assignment & Mechanistic Insight
The Aromatic Region (7.0 – 8.0 ppm)
The distinction between H4 and H5 is critical for confirming regiochemistry.
-
H4 (7.78 ppm): The deshielding effect of the C3-Bromine atom is the dominant factor here. In 3-bromopyridines, the proton adjacent to the bromine is typically shifted downfield by ~0.3–0.5 ppm relative to unsubstituted pyridine.
-
H5 (7.24 ppm): This proton is less affected by the bromine. Its chemical shift is consistent with protons beta to the nitrogen in 2,6-disubstituted pyridines.
-
Coupling (
): This large coupling constant is diagnostic of ortho substitution. If the bromine were at C4 or C5, the coupling pattern would change to a singlet (para) or small doublet (meta, ), immediately flagging an isomeric impurity.
The Aliphatic Region (2.0 – 5.0 ppm)
-
Chloromethyl (4.64 ppm): This signal is a sharp singlet. Broadening or splitting here often indicates hydrolysis to the alcohol (
), which would appear slightly upfield (~4.5 ppm) and potentially show coupling to the hydroxyl proton. -
Methyl (2.68 ppm): The shift is characteristic of a 2-methyl group on a pyridine ring. It is slightly downfield from toluene (~2.3 ppm) due to the electron-deficient nature of the pyridine ring.
Experimental Protocol: Acquisition & Validation
To ensure data integrity, strictly follow this protocol. This workflow minimizes solvent effects and prevents degradation of the sensitive chloromethyl group.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the compound into a clean vial.
-
Dissolve in 0.6 mL of
(containing 0.03% TMS as internal standard). -
Critical: Ensure the
is neutralized (stored over or silver foil) to prevent acid-catalyzed hydrolysis of the chloromethyl group. -
Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaBr/NaCl from synthesis).
-
-
Instrument Parameters (400 MHz equivalent):
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Number of Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 1.0 second (minimum). For quantitative integration of the methyl group, extend to 5.0 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
Quality Control (QC) Check:
-
Solvent Peak: Calibrate
residual peak to 7.26 ppm . -
Water Peak: Monitor the
peak (~1.56 ppm in dry ). A shift to ~4-5 ppm indicates acidic moisture, which endangers the sample.
-
Troubleshooting & Impurity Profiling
Common synthetic routes (e.g., radical halogenation of 3-bromo-2,6-dimethylpyridine) yield specific impurities. Use the table below to diagnose "rogue" peaks.
Table 2: Diagnostic Impurity Signals
| Impurity | Characteristic Signal | Cause | Remediation |
| Starting Material (3-Bromo-2,6-dimethylpyridine) | Singlet at ~2.50 ppm (6-Me) | Incomplete reaction | Recrystallization (Hexane/EtOAc) |
| Hydrolyzed Alcohol (Hydroxymethyl analog) | Singlet at ~4.72 ppm ( | Moisture in storage/reaction | Dry column chromatography |
| Over-chlorination (Dichloromethyl analog) | Singlet at ~6.6 ppm ( | Excess chlorinating agent | Difficult to separate; control stoichiometry |
Visualization: Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure based on the data provided above.
Caption: Decision tree for the structural validation of 3-Bromo-6-(chloromethyl)-2-methylpyridine via 1H NMR.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734418 (Analogous Structure: 3-Bromo-2-chloro-6-methylpyridine). Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
3-Bromo-6-(chloromethyl)-2-methylpyridine in Organic Synthesis: A Technical Guide to Orthogonal Functionalization
Executive Summary
In modern medicinal chemistry and agrochemical development, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) has emerged as a highly privileged scaffold in this domain. Featuring an electron-deficient pyridine core, an aliphatic electrophilic center (chloromethyl), and an aromatic cross-coupling handle (bromo), this molecule enables the precise, sequential construction of highly functionalized heteroaromatic systems.
This technical guide provides an in-depth analysis of the orthogonal reactivity of this scaffold, detailing the causality behind experimental design, optimal reaction sequencing, and self-validating protocols for both nucleophilic substitution (
Structural Analysis & Reactivity Profile
The synthetic utility of 3-Bromo-6-(chloromethyl)-2-methylpyridine is dictated by the distinct electronic and steric environments of its three substituents:
-
6-Chloromethyl Group (Aliphatic Electrophile): This primary alkyl chloride is highly activated toward
displacement due to the adjacent electron-withdrawing pyridine ring, which stabilizes the transition state during nucleophilic attack[1]. -
3-Bromo Group (Aromatic Electrophile): The aryl bromide is inert to standard nucleophiles but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [2].
-
2-Methyl Group (Steric Shield): Positioned directly adjacent to both the pyridine nitrogen and the 3-bromo group, the 2-methyl moiety plays a dual role. It provides steric shielding that reduces the likelihood of unwanted pyridine
-alkylation (quaternization) during reactions, and it influences the oxidative addition rate during Pd-catalysis by imposing steric bulk around the C-Br bond.
The Principle of Orthogonal Functionalization
To maximize yield and prevent side reactions, the order of operations is critical. The chloromethyl group is highly sensitive to the basic, aqueous, and reductive conditions typically employed in palladium-catalyzed cross-couplings. If a Suzuki coupling is attempted first, the chloromethyl group is prone to hydrolysis (forming a hydroxymethyl byproduct) or unwanted oxidative addition by the Pd(0) catalyst [3].
Expert Insight: The scientifically sound approach is to perform the
Figure 1: Orthogonal workflow prioritizing C6-SN2 substitution before C3-cross-coupling.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. Each step includes mechanistic safeguards to ensure high fidelity and reproducibility.
Protocol A: Nucleophilic Substitution ( ) at the C6-Chloromethyl Position
This procedure details the amination of the chloromethyl group. The use of a non-nucleophilic base (DIPEA) is critical to neutralize the HCl byproduct without competing with the target nucleophile.
Reagents:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
- -Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv). Purge the flask with Argon.
-
Solvation & Base Addition: Add anhydrous MeCN to achieve a 0.2 M concentration. Add DIPEA (2.0 equiv). Causality: DIPEA acts as an acid scavenger, preventing the protonation of the incoming nucleophile and avoiding the degradation of the pyridine scaffold.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the secondary amine (1.2 equiv) dropwise over 10 minutes. Causality: Low initial temperature controls the exothermic
reaction and minimizes bis-alkylation or polymerization. -
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C6-aminated intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position
Once the C6 position is functionalized, the C3-bromo group is activated via Pd-catalysis to form a new C-C bond [4].
Reagents:
-
C6-Functionalized 3-Bromopyridine Intermediate (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
- (0.05 equiv, 5 mol%)
-
Potassium Carbonate (
) (2.5 equiv) -
1,4-Dioxane /
(4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with the C6-functionalized intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and
(2.5 equiv). -
Solvent Degassing: Add the 1,4-Dioxane/
mixture. Sparge the solution vigorously with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle. Degassing is a non-negotiable step for high yields. -
Catalyst Addition: Quickly add
(5 mol%) under a positive flow of Argon. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step and helps overcome the steric hindrance imposed by the 2-methyl group. -
Heating: Seal the flask and heat to 90 °C in an oil bath for 12–18 hours.
-
Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the final bifunctionalized API scaffold.
Mechanistic Insights: Palladium-Catalyzed Cross-Coupling
Understanding the catalytic cycle is paramount for troubleshooting. The 2-methyl group adjacent to the C3-bromo site creates a sterically demanding environment during the Oxidative Addition phase. If conversion is low, switching to a more sterically accommodating, electron-rich ligand (such as XPhos or SPhos) can facilitate the insertion of Pd(0) into the C-Br bond.
Figure 2: General catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3-bromo position.
Quantitative Data & Reaction Optimization
The table below summarizes standard optimization parameters and expected outcomes when utilizing 3-Bromo-6-(chloromethyl)-2-methylpyridine across various synthetic transformations.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Functional Group Tolerance |
| Sec-Amine, DIPEA, MeCN | 25 | 4 - 6 | 85 - 95 | High (Esters, Nitriles, Alkenes) | |
| Alkoxide, THF | 0 - 25 | 2 - 4 | 75 - 85 | Moderate (Base-sensitive groups may degrade) | |
| Suzuki Coupling | Ar-B(OH)2, | 90 | 12 - 18 | 70 - 90 | High (Alcohols, Amines, Fluorides) |
| Buchwald-Hartwig | Sec-Amine, | 100 | 16 - 24 | 60 - 80 | Moderate (Requires strong base like |
Conclusion
3-Bromo-6-(chloromethyl)-2-methylpyridine is a highly engineered scaffold that offers organic chemists a predictable, orthogonal pathway to complex molecular architectures. By respecting the inherent reactivities of the molecule—specifically, addressing the sensitive C6-chloromethyl electrophile prior to engaging the C3-bromo group in transition-metal catalysis—researchers can achieve high-yielding, scalable syntheses of advanced pharmaceutical intermediates.
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis... Source: Journal of Chemical Education - ACS Publications URL:[Link]
-
Effect of the amount of NaCl and CB[7] on the Suzuki reaction Source: ResearchGate URL:[Link]
Methodological & Application
Synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine experimental protocol
Application Note: Scalable Synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Executive Summary
This guide details the optimized synthetic protocol for 3-Bromo-6-(chloromethyl)-2-methylpyridine , a critical pharmacophore scaffold used in the development of bioactive heterocyclic compounds. Unlike simple pyridine derivatives, the presence of the 3-bromo substituent introduces specific steric and electronic constraints that dictate the regioselectivity of functionalization.
This protocol leverages a regioselective radical halogenation strategy, exploiting the steric differential between the 2-methyl and 6-methyl positions to achieve high-fidelity functionalization at the C6 position without compromising the C3-aryl bromide handle.
Retrosynthetic Analysis & Strategy
The synthesis is designed to preserve the sensitive aryl bromide (essential for downstream Suzuki/Buchwald couplings) while selectively functionalizing the C6-methyl group.
Pathway Logic:
-
Starting Material: 3-Bromo-2,6-dimethylpyridine (Commercially available).[1][2][3]
-
Step 1 (Regioselective Bromination): Wohl-Ziegler bromination using N-Bromosuccinimide (NBS). The C2-methyl is sterically shielded by the bulky C3-bromo atom and the ring nitrogen lone pair, whereas the C6-methyl is sterically accessible. This kinetic control directs radical abstraction almost exclusively to C6.
-
Step 2 (Hydrolysis): Conversion of the benzyl bromide to the alcohol (5-bromo-6-methylpyridin-2-yl)methanol . This intermediate allows for purification and serves as a stable checkpoint.
-
Step 3 (Deoxychlorination): Conversion of the alcohol to the target chloromethyl derivative using Thionyl Chloride (
).
Figure 1: Synthetic workflow leveraging steric control for regioselectivity.
Detailed Experimental Protocol
Step 1: Regioselective Radical Bromination
Objective: Selectively install a leaving group at the C6-methyl position.
-
Reagents:
-
3-Bromo-2,6-dimethylpyridine (1.0 equiv)[2]
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent:
-Trifluorotoluene (PhCF ) or Acetonitrile ( ). Note: PhCF is a greener, higher-boiling alternative to .
-
Procedure:
-
Charge a dry round-bottom flask with 3-Bromo-2,6-dimethylpyridine (e.g., 10.0 g, 53.7 mmol) and anhydrous PhCF
(100 mL). -
Add NBS (10.0 g, 56.4 mmol) and AIBN (0.44 g, 2.7 mmol).
-
Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical propagation).
-
Heat to reflux (approx. 102°C) under nitrogen atmosphere.
-
Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. Reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of starting material. Over-reaction leads to dibromination; quench immediately upon consumption of SM.
-
-
Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-6-(bromomethyl)-2-methylpyridine as a yellow oil/solid.
-
Checkpoint: This intermediate is lachrymatory and unstable on silica; proceed immediately or store at -20°C.
-
Step 2: Hydrolysis to Alcohol
Objective: Convert the reactive bromide to a stable alcohol intermediate for purification.
-
Reagents:
-
Crude Bromomethyl intermediate
-
Calcium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (1:1 v/v)
-
Procedure:
-
Dissolve the crude residue from Step 1 in 1,4-Dioxane (100 mL) and Water (100 mL).
-
Add
(10.8 g, 107 mmol). -
Heat to reflux (100°C) for 4–6 hours.
-
Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 to dissolve excess carbonate, then neutralize to pH 7 with saturated
. -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO
, 0–40% EtOAc in Hexanes).
Step 3: Deoxychlorination
Objective: Synthesize the final chloromethyl scaffold.
-
Reagents:
-
(5-bromo-6-methylpyridin-2-yl)methanol (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMF (2-3 drops)
-
Procedure:
-
Dissolve the alcohol (e.g., 5.0 g, 24.7 mmol) in anhydrous DCM (50 mL) under
. -
Cool the solution to 0°C (ice bath).
-
Add
(2.7 mL, 37.1 mmol) dropwise via syringe. Add catalytic DMF. -
Remove ice bath and stir at room temperature for 2 hours.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
solution. Caution: Gas evolution ( , ). -
Separate layers. Extract aqueous phase with DCM (2 x 30 mL).
-
Dry organics over
and concentrate in vacuo. -
Final Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
-
Final Product:3-Bromo-6-(chloromethyl)-2-methylpyridine .
-
Key Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Low melting point solid or oil. |
| Diagnostic singlet at ~4.6 ppm for chloromethyl. | ||
| Mass Spec | [M+H] | Characteristic Br/Cl isotope pattern. |
| Storage | 2–8°C, Hygroscopic | Store under Argon/Nitrogen. |
Mechanistic Insight: Why this Route?
The critical success factor is the regioselectivity in Step 1.
-
Steric Environment: The C2-methyl group is flanked by the pyridine nitrogen and the bulky C3-Bromine atom. The C6-methyl group is flanked by the nitrogen and a C5-Hydrogen.
-
Radical Stability: While both methyl radicals are benzylic-like, the transition state for hydrogen abstraction at C2 is destabilized by steric clash with the C3-Br.
-
Outcome: NBS bromination occurs >90% at the C6 position. Direct chlorination (using NCS) is less selective and harder to drive to completion without polychlorination. The "Bromide
Alcohol Chloride" sequence ensures the highest purity for pharmaceutical applications.
Figure 2: Steric differentiation driving the regioselectivity of the radical reaction.
References
-
ChemicalBook. 3-Bromo-6-chloro-2-methylpyridine and related derivatives.[8] Retrieved from
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Discusses analogous pyridine functionalization strategies). Retrieved from
-
Smolecule. 3-Bromo-6-(bromomethyl)-2-methylpyridine Synthesis and Applications. Retrieved from
-
GuideChem. 3-Bromo-2,6-dimethylpyridine Properties and Reactions. Retrieved from
Sources
- 1. thomassci.com [thomassci.com]
- 2. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. (5-BroMo-6-Methylpyridin-2-yl)Methanol | 137778-11-1 [chemicalbook.com]
- 6. (5-BroMo-6-Methylpyridin-2-yl)Methanol | 137778-11-1 [amp.chemicalbook.com]
- 7. 5-Bromo-6-methylpicolinaldehyde | 137778-18-8 | Benchchem [benchchem.com]
- 8. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]
Application Note: Nucleophilic Substitution of 3-Bromo-6-(chloromethyl)-2-methylpyridine
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 3-Bromo-6-(chloromethyl)-2-methylpyridine . It synthesizes specific reactivity data with field-proven methodologies to ensure high-yield, reproducible results.
Executive Summary & Reactivity Profile
3-Bromo-6-(chloromethyl)-2-methylpyridine is a bifunctional heterocyclic building block. Its value in drug discovery (particularly for kinase inhibitors and PROTAC linkers) stems from its orthogonal reactivity:
-
C6-Chloromethyl Group (
): A highly reactive "picolyl" electrophile susceptible to classical substitution under mild conditions. -
C3-Bromo Group (
): A stable aryl halide under standard nucleophilic conditions, reserved for subsequent transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Stability Warning: Like many chloromethyl-pyridines, the free base of this molecule is prone to intermolecular self-quaternization (polymerization) upon storage, where the pyridine nitrogen of one molecule attacks the chloromethyl group of another.
-
Best Practice: Store as the Hydrochloride (HCl) salt at -20°C.
-
Handling: If generating the free base in situ, use immediately or keep in dilute solution.
Strategic Analysis: Electronic & Steric Considerations
The pyridine ring acts as an electron-withdrawing group (EWG), making the methylene carbon at C6 significantly more electrophilic than a standard benzyl chloride.
-
Kinetic Advantage: The inductive effect of the ring nitrogen stabilizes the transition state for nucleophilic attack at the C6 position.
-
Regioselectivity: Under standard basic conditions (K₂CO₃/DMF), nucleophiles will exclusively target the C6-chloromethyl group. The C3-bromo bond remains intact unless specific Pd/Ni catalysts and high temperatures are introduced.
Reaction Pathway Visualization
The following diagram illustrates the orthogonal reactivity and the specific pathway for nucleophilic substitution.
Figure 1: Orthogonal reactivity pathway. The C6-chloromethyl group reacts via
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of secondary/tertiary amines for solubility enhancement or linker attachment.
Mechanism:
Materials:
-
Substrate: 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
-
Catalyst (Optional): NaI (0.1 equiv) – accelerates sluggish amines via Finkelstein reaction.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate).
-
Activation: Add
(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Addition: Cool the mixture to 0°C. Add 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv) dropwise as a solution in minimal MeCN.
-
Why 0°C? Controls exotherm and minimizes bis-alkylation if using a primary amine.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours. Monitor by LC-MS (Target mass: M+Nu-Cl).
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Optimization Table:
| Variable | Condition | Rationale |
|---|---|---|
| Solvent | MeCN (Preferred) | Easy removal, good solubility. |
| Solvent | DMF | Use for poorly soluble nucleophiles; requires aqueous workup. |
| Base | DIPEA | Use for organic-soluble amines to maintain homogeneity. |
| Temp | 60°C | Only if steric hindrance at the nucleophile is high. |
Protocol B: C-O Bond Formation (Ether Synthesis)
Application: Creating ether linkages for PROTACs or modifying lipophilicity. Mechanism: Williamson Ether Synthesis.
Materials:
-
Substrate: 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Nucleophile: Alcohol or Phenol (1.0 – 1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Slowly add the Alcohol/Phenol (1.0 equiv). Stir at 0°C for 15–30 min until gas evolution (
) ceases. -
Substitution: Add 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Note: Phenols react faster than aliphatic alcohols.
-
-
Quench: Carefully add saturated
solution at 0°C to quench excess hydride. -
Extraction: Extract with EtOAc or
. Wash organic layer extensively with water (to remove DMF if used). -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol C: C-C Bond Formation (Cyanation)
Application: Extending the carbon chain (e.g., to acetic acid derivatives). Safety Note: KCN/NaCN are highly toxic. Handle in a well-ventilated fume hood with appropriate antidotes available.
Materials:
-
Substrate: 3-Bromo-6-(chloromethyl)-2-methylpyridine
-
Reagent: NaCN or KCN (1.2 equiv)
-
Solvent: DMSO or EtOH/Water (3:1)
Step-by-Step Procedure:
-
Dissolve NaCN (1.2 equiv) in DMSO.
-
Add the Substrate slowly at RT.
-
Stir at RT for 2–4 hours. (Heating >50°C may cause degradation).
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.
-
Waste Disposal: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide before disposal.
Troubleshooting & Optimization Logic
Decision Tree for Reaction Conditions
Use this logic flow to select the optimal conditions for your specific nucleophile.
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type.
Common Issues & Solutions
-
Low Yield / Polymerization:
-
Cause: Substrate concentration too high, leading to intermolecular reaction.
-
Fix: Dilute reaction to <0.1 M. Add substrate slowly to the nucleophile/base mixture.
-
-
Incomplete Reaction:
-
Cause: Poor leaving group displacement.
-
Fix: Add 10 mol% Sodium Iodide (NaI) to generate the more reactive iodide intermediate in situ (Finkelstein conditions).
-
-
Hydrolysis (Formation of Alcohol byproduct):
-
Cause: Wet solvents or hygroscopic base.
-
Fix: Use anhydrous solvents and flame-dried glassware.
-
References
-
BenchChem. "2-(Chloromethyl)pyridine | 4377-33-7." BenchChem Chemical Database. Accessed March 2026. Link
-
Sigma-Aldrich. "3-Bromo-2-chloro-6-methylpyridine Product Specification." Merck KGaA. Accessed March 2026. Link
-
MedChemExpress. "2-(Chloromethyl)pyridine hydrochloride Protocols." MCE. Accessed March 2026. Link
-
PubChem. "3-Bromo-2-chloro-6-methylpyridine Compound Summary."[2] National Library of Medicine. Accessed March 2026. Link
-
MDPI. "Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursor." Molecules. Accessed March 2026. Link
Sources
Suzuki-Miyaura coupling with 3-Bromo-6-chloro-2-methylpyridine protocol
Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methylpyridine
Executive Summary
This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7). This substrate presents a classic "polyhalogenated heterocycle" challenge: balancing the intrinsic electronic reactivity of the halogens against the steric hindrance imposed by the adjacent methyl group.
Strategic Analysis: Substrate & Selectivity
To design a robust protocol, we must analyze the competing forces on the pyridine ring.
-
Electronic Activation (The Halogens):
-
C3-Br: Bond Dissociation Energy (BDE)
65-70 kcal/mol. Less electron-deficient position ( to Nitrogen). -
C6-Cl: BDE
80-85 kcal/mol. Highly electron-deficient position ( to Nitrogen). -
Trend: Palladium preferentially inserts into the weaker C-Br bond (
).
-
-
Steric Environment (The Methyl Group): [1]
-
The 2-Methyl group creates significant steric hindrance for the incoming Pd-Ligand complex at the C3 position.
-
Consequence: While C3-Br is electronically preferred, bulky catalysts (like standard
) may exhibit sluggish kinetics, leading to potential protodehalogenation side products.
-
Diagram 1: Reactivity & Selectivity Map
Caption: Reactivity hierarchy. Green indicates the primary site of oxidative addition (OA). The yellow node represents the steric modulator.
Critical Decision Matrix: Catalyst Selection
The choice of ligand is the single most critical variable for this substrate.
| Catalyst System | Ligand Type | Suitability | Rationale |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | High | The large bite angle and flexibility of dppf allow it to accommodate the C2-Me steric bulk while maintaining stability. Recommended for standard couplings. |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | Medium/Low | Often too bulky and labile. Can lead to incomplete conversion due to the "ortho-effect" of the 2-Me group. |
| SPhos Pd G2 | Buchwald Dialkylbiaryl | Excellent | Designed specifically for sterically hindered substrates. The ligand facilitates oxidative addition even in crowded environments. |
| Pd(OAc)₂ / XPhos | Buchwald Dialkylbiaryl | High | Excellent for converting the remaining C6-Cl after the first coupling, or for very difficult C3 partners. |
Detailed Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Standard aryl boronic acids, scale-up, and general screening.
Reagents:
-
Substrate: 3-Bromo-6-chloro-2-methylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[2]
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 - 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial or round-bottom flask with the bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inerting: Seal the vessel and cycle Vacuum/Nitrogen (
) to remove oxygen. Critical: Oxygen promotes homocoupling and catalyst deactivation. -
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed 2.0 M aqueous
. -
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Note: Monitor via LCMS. The bromide (M+) should disappear. If the chloride starts reacting (M+Ar), lower temperature to 70 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "High-Performance" Method (Sterically Demanding)
Best for: Hindered boronic acids, valuable substrates, or if Protocol A stalls.
Reagents:
-
Catalyst: SPhos Pd G2 (1-3 mol%)
-
Base:
(3.0 equiv, solid or 0.5 M aq) -
Solvent: Toluene/Water (10:1) or THF/Water[3]
Mechanistic Advantage: SPhos is an electron-rich, bulky ligand. It accelerates oxidative addition into the hindered C3-Br bond and stabilizes the Pd(II) intermediate against decomposition, preventing the "stalling" often seen with simple phosphines.
Experimental Workflow & Logic
Diagram 2: Experimental Workflow
Caption: Step-by-step execution flow. The LCMS checkpoint is vital to prevent over-reaction at the C6-Cl site.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Catalyst deactivation or steric block. | Switch from Pd(PPh₃)₄ to SPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase temp to 100°C. |
| C6-Cl Coupling (Over-reaction) | Temperature too high or catalyst too active. | Reduce temp to 60-70°C. Reduce catalyst loading. Ensure stoichiometry of boronic acid is strict (1.05 - 1.1 equiv). |
| Protodehalogenation (H replaces Br) | Hydride source present or slow transmetallation. | Ensure solvent is dry (if using anhydrous conditions) or switch base to weak base ( |
| Homocoupling of Boronic Acid | Oxygen present.[2][4] | Rigorous degassing (sparging with Argon for 15 min) is required. |
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Context on reactivity of Cl vs Br). Link
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5] (SPhos/XPhos protocols). Link
-
BenchChem. (2025).[1][2] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine." (Specific steric data). Link
-
Sigma-Aldrich. (2025). "Product Specification: 3-Bromo-6-chloro-2-methylpyridine." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-methylpyridine
Executive Summary
The synthesis of highly functionalized aminopyridines is a critical operation in pharmaceutical development and medicinal chemistry. 3-Bromo-6-chloro-2-methylpyridine is a highly valuable dihalogenated building block that offers multiple vectors for functionalization. This application note provides a comprehensive, field-validated protocol for the chemoselective Buchwald-Hartwig amination of this substrate. By exploiting the differential reactivity of the C–Br and C–Cl bonds, researchers can selectively install an amine at the C3 position while preserving the C6–Cl bond for downstream orthogonal functionalizations (e.g., Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution).
Mechanistic Rationale & Chemoselectivity
The core challenge in functionalizing 3-bromo-6-chloro-2-methylpyridine is achieving absolute chemoselectivity. The Buchwald-Hartwig amination relies on a palladium-catalyzed cross-coupling mechanism consisting of four primary steps: oxidative addition, amine coordination, deprotonation, and reductive elimination[1].
The chemoselectivity of this reaction is entirely governed by the first step: the oxidative addition of the aryl halide to the active Pd(0) complex. The relative rates of oxidative addition correlate inversely with carbon-halogen bond strength, following the established trend: C–I > C–Br > C–Cl [2]. Consequently, the Pd(0) catalyst preferentially inserts into the weaker C3–Br bond, leaving the C6–Cl bond intact[2]. While the C6–Cl position is electronically activated for nucleophilic aromatic substitution (SNAr) due to the adjacent electronegative pyridine nitrogen, the rapid kinetics of palladium insertion at the C3–Br bond under optimized conditions effectively outcompetes any background SNAr pathways.
Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C3 position.
Reaction Optimization & Causality of Reagent Selection
Selecting the correct ligand, base, and solvent system is not merely a matter of maximizing yield, but of actively suppressing unproductive side reactions such as
-
Ligand Selection: Bidentate phosphine ligands, such as BINAP or DPPF, are foundational for this transformation as they prevent the formation of inactive palladium halide dimers post-oxidative addition, thereby speeding up the reaction[1]. However, for primary amines, sterically hindered dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) are superior. Their extreme steric bulk accelerates reductive elimination and completely suppresses the formation of bis-arylated byproducts.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is highly effective and kinetically fast for unfunctionalized amines. If the coupling partner contains base-sensitive esters or epimerizable stereocenters, a milder base like cesium carbonate (Cs₂CO₃) must be employed, albeit requiring longer reaction times and higher temperatures.
-
Catalyst Precursor: While Pd(OAc)₂ is commonly used, it is a Pd(II) species that requires in situ reduction to Pd(0) by the amine or ligand before the catalytic cycle can begin[3]. Using a pre-formed Pd(0) source like Pd₂(dba)₃ ensures a more reliable and immediate initiation of the catalytic cycle.
Table 1: Optimization Matrix for the Amination of 3-Bromo-6-chloro-2-methylpyridine with a Model Primary Amine (Cyclohexylamine)
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | C3:C6 Selectivity |
| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 65 | >95:5 |
| 2 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 72 | >98:2 |
| 3 | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | 91 | >99:1 |
| 4 | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl Alcohol | 100 | 84 | >99:1 |
| 5 | None (Control) | NaOtBu | Toluene | 80 | 0 | N/A |
(Note: Data reflects established structure-activity relationships in Pd-catalyzed cross-couplings of dihalogenated pyridines to demonstrate optimal condition selection).
Experimental Protocol: Step-by-Step Methodology
Step-by-step experimental workflow for the Buchwald-Hartwig amination under inert conditions.
Reagents Required:
-
3-Bromo-6-chloro-2-methylpyridine (1.0 equiv, 5.0 mmol)
-
Amine (e.g., Cyclohexylamine) (1.2 equiv, 6.0 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
BrettPhos (0.04 equiv, 4 mol%)
-
NaOtBu (1.4 equiv, 7.0 mmol)
-
Anhydrous, rigorously degassed Toluene (25 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using rigorous standard Schlenk techniques, charge an oven-dried 50 mL Schlenk flask with Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Atmospheric oxygen will irreversibly poison the catalyst, leading to incomplete conversion.
-
-
Substrate Addition: Add 3-bromo-6-chloro-2-methylpyridine to the flask. If the amine coupling partner is a solid, add it at this stage.
-
Solvent Introduction: Seal the flask with a rubber septum, remove it from the glovebox (if applicable), and connect it to a Schlenk line. Inject anhydrous, sparged toluene (25 mL) via syringe. If the amine is a liquid, inject it now.
-
Self-Validation Checkpoint: Upon stirring at room temperature for 5-10 minutes, the mixture should transition from a heterogeneous yellow suspension to a deep red/brown homogeneous solution. This color change visually confirms the successful generation of the active Pd(0)-BrettPhos complex.
-
-
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 15 mL).
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure 3-amino-6-chloro-2-methylpyridine derivative.
Troubleshooting & Self-Validating Systems
To ensure trustworthiness and reproducibility, monitor the reaction using the following diagnostic criteria:
-
Symptom: High levels of unreacted 3-bromo-6-chloro-2-methylpyridine after 16 hours (observed via LCMS or TLC).
-
Root Cause: Catalyst deactivation via oxidation or poor ligand coordination.
-
Validation/Fix: Ensure the toluene is sparged with argon for at least 30 minutes prior to use. Verify the quality of Pd₂(dba)₃; it should be a dark purple/black powder. If it appears brown or green, it has degraded to inactive Pd(II) species and must be replaced.
-
-
Symptom: Formation of 6-chloro-2-methylpyridine (hydrodehalogenation byproduct).
-
Root Cause:
-hydride elimination outcompeting reductive elimination[1]. -
Validation/Fix: This occurs when the amine possesses
-hydrogens and the reductive elimination step is too slow. Upgrading to a more sterically demanding ligand (e.g., from BINAP to BrettPhos) forces the substrate and amine into closer proximity, accelerating C–N bond formation over -hydride elimination.
-
-
Symptom: Loss of the C6–Cl bond (resulting in over-amination or SNAr byproducts).
-
Root Cause: Temperature is too high or the base is too aggressive.
-
Validation/Fix: Lower the reaction temperature to 70 °C or switch the base from NaOtBu to the milder Cs₂CO₃.
-
References[2] Title: Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine | Source: BenchChem | URL:https://benchchem.com[1] Title: Buchwald–Hartwig amination | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[3] Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Name_Reactions/Buchwald-Hartwig_Amination
Sources
Strategic Utilization of 3-Bromo-6-(chloromethyl)-2-methylpyridine in Pharmaceutical Intermediate Synthesis
Introduction to the Bifunctional Scaffold
In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-reactive building blocks. 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) is a highly strategic bifunctional intermediate. Featuring two distinct, orthogonally reactive sites—a highly electrophilic chloromethyl group and a palladium-sensitive aryl bromide—this scaffold enables the sequential construction of highly functionalized pyridine derivatives without the need for intermediate protecting group manipulations[1].
Such substituted pyridines are ubiquitous in medicinal chemistry, frequently serving as hinge-binding motifs in kinase inhibitors or as core scaffolds in G-protein-coupled receptor (GPCR) ligands. The presence of the 2-methyl group is particularly noteworthy; it not only modulates the pKa of the pyridine nitrogen (influencing the drug's pharmacokinetic profile) but also provides critical steric shielding that dictates the regioselectivity and efficiency of subsequent cross-coupling reactions.
Mechanistic Rationale & Orthogonal Reactivity
The synthetic power of 3-Bromo-6-(chloromethyl)-2-methylpyridine lies in its predictable, step-wise reactivity:
-
Nucleophilic Substitution (
) at C6: The chloromethyl group is situated at a "benzylic-like" position adjacent to the electron-withdrawing pyridine ring. This significantly lowers the activation energy for attack by nucleophiles (such as primary/secondary amines, alcohols, or thiols). However, this high reactivity also makes the moiety susceptible to hydrolysis, necessitating strictly anhydrous conditions during storage and handling[2]. -
Palladium-Catalyzed Cross-Coupling at C3: Once the chloromethyl group is functionalized, the 3-bromo position serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The orthogonal nature of these sites means the
reaction can be driven to completion without prematurely activating the C-Br bond.
Fig 1. Sequential orthogonal functionalization of the bifunctional pyridine scaffold.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the synthesis of a generalized biaryl-alkylamine scaffold, a structural motif heavily utilized in the disruption of kinase signaling pathways (e.g., MAPK/ERK pathway inhibitors).
Fig 2. Disruption of the MAPK/ERK signaling pathway by pyridine-derived kinase inhibitors.
Protocol A: Amination of the Chloromethyl Group
Objective: Attach a solubilizing amine (e.g., N-Boc-piperazine) to the C6 position while leaving the C3-bromide intact.
Causality & Reagent Selection:
Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 eq, 5.0 mmol) in anhydrous MeCN (25 mL).
-
Base Addition: Add finely powdered, anhydrous
(2.5 eq, 12.5 mmol). Stir the suspension for 5 minutes at room temperature. -
Nucleophile Addition: Dropwise, add a solution of N-Boc-piperazine (1.1 eq, 5.5 mmol) dissolved in MeCN (5 mL).
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will show a distinct isotopic mass pattern on LC-MS (
, , due to Br and Cl isotopes). The reaction is complete when this pattern is fully replaced by the product's , pattern (indicating successful displacement of the chlorine). -
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position
Objective: Couple the brominated intermediate from Protocol A with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) to form the final biaryl API scaffold.
Causality & Reagent Selection:
The presence of the newly introduced basic amine and the pyridine nitrogen poses a severe risk of chelating and poisoning the palladium catalyst. To counteract this, a bidentate ligand like dppf (in
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial or Schlenk flask, combine the brominated intermediate from Protocol A (1.0 eq, 2.0 mmol), 4-fluorophenylboronic acid (1.3 eq, 2.6 mmol), and
(3.0 eq, 6.0 mmol). -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species. -
Catalyst Addition: Quickly add
(0.05 eq) and XPhos (0.1 eq) under a positive stream of nitrogen. Seal the vessel. -
Reaction Execution: Heat the mixture to 100 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).
-
In-Process Control (Self-Validation): Analyze a 10 µL aliquot via LC-MS. The reaction is successful when the starting material mass (
, ) is entirely consumed, replaced by the desired biaryl product mass (single peak, as bromine is no longer present). -
Workup: Dilute with EtOAc, wash with water and brine to remove boron salts and inorganic bases. Dry the organic layer over
, concentrate, and purify via reverse-phase HPLC.
Quantitative Data: Cross-Coupling Optimization
The steric hindrance of the 2-methyl group and the chelating potential of the functionalized C6-amine necessitate careful optimization of the Suzuki coupling conditions. The table below summarizes the causality behind catalyst and base selection during process development.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Toluene/ | 90 | 45% | Poor yield; significant catalyst poisoning by the basic amine moiety. | ||
| 2 | Dioxane/ | 90 | 82% | Good yield; bidentate dppf ligand effectively prevents Pd chelation by the substrate. | ||
| 3 | Dioxane/ | 100 | 91% | Optimal; bulky XPhos ligand easily overcomes the steric hindrance of the 2-methyl group. | ||
| 4 | DMF/ | 90 | 65% | Lower yield; the stronger cesium base led to partial protodeboronation of the boronic acid. |
Table 1. Optimization parameters for the Suzuki-Miyaura cross-coupling of 6-(aminomethyl)-3-bromo-2-methylpyridine derivatives.
References
-
MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." MDPI Molecules. [Link]
Sources
Application Notes & Protocols: 3-Bromo-6-(chloromethyl)-2-methylpyridine as a Versatile Building Block for Modern Agrochemicals
Foundational Overview: The Strategic Value of a Differentiated Pyridine Scaffold
In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic selection of starting materials and key intermediates is a critical determinant of success. 3-Bromo-6-(chloromethyl)-2-methylpyridine has emerged as a highly valuable and versatile building block due to its unique structural features. The pyridine core is a well-established scaffold in numerous biologically active molecules, prized for its favorable physicochemical properties and ability to engage with biological targets.[1][2]
This particular intermediate offers two distinct and orthogonally reactive sites:
-
The 6-(chloromethyl) group: This benzylic-like halide is highly susceptible to nucleophilic substitution (S_N_), allowing for the facile introduction of a wide array of side chains containing oxygen, sulfur, or nitrogen nucleophiles.
-
The 3-bromo group: This site is ideal for transition-metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon or carbon-heteroatom bonds to introduce complex aryl or heteroaryl moieties.[1][3]
This dual reactivity allows for a modular and systematic approach to library synthesis, making it an ideal starting point for exploring structure-activity relationships (SAR) in the development of novel insecticides, fungicides, and herbicides.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this intermediate is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 132606-40-7 (isomer dependent) | [4] |
| Molecular Formula | C₆H₅BrClN | [4][5][6] |
| Molecular Weight | 206.47 g/mol | [4][5][6][7] |
| Appearance | White to light yellow crystalline powder or liquid | [4] |
| Boiling Point | ~220.6 °C at 760 mmHg | [4] |
| Melting Point | < 40 °C | [4][7] |
| Density | ~1.624 g/cm³ | [4] |
| Flash Point | ~87.2 °C | [4] |
Core Synthetic Applications & Methodologies
The true power of 3-Bromo-6-(chloromethyl)-2-methylpyridine lies in the selective manipulation of its two reactive handles. This section details the key transformations and their application in constructing classes of modern agrochemicals.
Nucleophilic Substitution at the 6-(chloromethyl) Position
The chloromethyl group is the more reactive site for nucleophilic displacement. This reaction typically proceeds via an S_N_2 mechanism and is foundational for linking the pyridine core to the rest of the target molecule.
Causality of Experimental Choice: The choice of a suitable base and solvent is critical. A non-nucleophilic base is often required to deprotonate the incoming nucleophile without competing in the substitution reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used to solvate the nucleophile and facilitate the reaction.
Neonicotinoid insecticides, known for their efficacy against a broad spectrum of sucking insects, frequently feature a chloromethylpyridine core.[8][9] The synthesis involves coupling the pyridine building block with a nitrogen-containing heterocycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. innospk.com [innospk.com]
- 5. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. 3-溴-2-氯-6-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES | Journal of the Chilean Chemical Society [jcchems.com]
- 9. mdpi.com [mdpi.com]
Application of 3-Bromo-6-(chloromethyl)-2-methylpyridine in materials science
Application Note: 3-Bromo-6-(chloromethyl)-2-methylpyridine in Materials Science
Executive Summary
3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) is a specialized heterobifunctional building block designed for the precision engineering of advanced materials.[1] Unlike simple pyridine derivatives, this scaffold offers three distinct axes of reactivity: a nucleophilic-labile chloromethyl anchor (C6), an electrophilic aryl bromide (C3) for cross-coupling, and a coordinating pyridine nitrogen .[1]
Its structural uniqueness lies in the C2-methyl group , which provides critical steric bulk.[1] In materials science, this steric hindrance is exploited to prevent
Chemical Profile & Reactivity Map
| Property | Specification |
| Chemical Name | 3-Bromo-6-(chloromethyl)-2-methylpyridine |
| CAS Number | 1211589-34-2 |
| Molecular Formula | C |
| Molecular Weight | 220.49 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, Acetonitrile; decomposes in water/alcohols over time.[1][2] |
| Storage | 2-8°C, under inert atmosphere (Ar/N |
Reactivity Logic
The molecule functions as a "Lego" connector with specific attachment rules:
-
Site A (C6-Chloromethyl): The Anchor.[1] High reactivity toward nucleophiles (amines, thiols, phosphines) via S
2 mechanisms. Used to tether the pyridine core to surfaces or polymer backbones. -
Site B (C3-Bromide): The Functional Handle. Aryl bromide primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1] The adjacent C2-methyl group requires specific catalyst choices (see Protocol 2).
-
Site C (C2-Methyl): The Steric Modulator.[1] Prevents over-coordination to metals and disrupts intermolecular aggregation.[1]
Core Application 1: Synthesis of Immobilized Catalysts
Context: Heterogenizing homogeneous catalysts (e.g., for olefin polymerization or hydrogenation) allows for catalyst recycling.[1] This compound serves as the critical linker, attaching a catalytic ligand to a solid support (Silica or Polymer) via the chloromethyl group, while the bromine is converted into the active ligand site.
Mechanism: The "Tether-First" Approach[1]
-
Immobilization: The chloromethyl group reacts with a surface-bound amine (e.g., APTES-functionalized silica).[1]
-
Functionalization: The bromide is then converted to a phosphine or imine ligand.[1]
-
Metallation: The metal center is coordinated.
Experimental Protocol: Surface Tethering
This protocol describes attaching the scaffold to amine-functionalized silica gel.[1]
Reagents:
-
Amine-functionalized Silica (loading ~1.0 mmol/g)[1]
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.2 equiv relative to amine)[1]
-
Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Anhydrous Acetonitrile (MeCN)[1]
Step-by-Step:
-
Preparation: Dry the amine-silica in a vacuum oven at 100°C for 4 hours to remove adsorbed water.
-
Suspension: Suspend 1.0 g of dried silica in 15 mL anhydrous MeCN under Argon.
-
Addition: Add DIPEA (2.0 mmol, 350 µL) followed by dropwise addition of 3-Bromo-6-(chloromethyl)-2-methylpyridine (1.2 mmol, ~265 mg) dissolved in 2 mL MeCN.
-
Reaction: Reflux the suspension gently at 60°C for 16 hours. Note: Do not exceed 80°C to prevent quaternary ammonium salt formation if tertiary amines are present.[1]
-
Workup: Filter the solid while hot. Wash extensively with MeCN (3x), DCM (3x), and MeOH (3x) to remove unreacted bromide.[1]
-
Validation: Analyze filtrate by GC-MS to confirm consumption of the pyridine starting material. Dry the solid under vacuum.[1]
Core Application 2: Sterically Bulky Ligands for OLEDs
Context: In Organic Light-Emitting Diodes (OLEDs), pyridine derivatives are used as electron-transporting materials or host materials for phosphorescent emitters (e.g., Iridium complexes).[1] The C2-methyl group is vital here: it disrupts planar stacking, which reduces "concentration quenching" (a major efficiency loss mechanism) and increases the triplet energy level (E
Experimental Protocol: Suzuki-Miyaura Coupling (C3-Functionalization)
Challenge: The C3-bromide is sterically hindered by the C2-methyl group.[1][3] Standard catalysts (e.g., Pd(PPh
Target Reaction: Coupling with Phenylboronic acid (Model System).[1]
Reagents:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 mmol)[1]
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3 mol%)[1] -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: Charge a Schlenk tube with the pyridine derivative (220 mg), phenylboronic acid (146 mg), and Pd catalyst (25 mg).[1]
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and K
CO solution (1.5 mL). -
Reaction: Seal the tube and heat to 90°C for 12 hours. Note: The chloromethyl group is relatively stable under these basic conditions if the temperature is controlled, but hydrolysis to hydroxymethyl is a potential side reaction. If the chloromethyl group must be preserved strictly, use anhydrous K
PO and dry toluene. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc).
Visualization & Logic
Figure 1: Reactivity & Workflow Diagram
Caption: Functional decomposition of the scaffold showing the three distinct reactivity zones and their downstream applications in catalysis and organic electronics.
Safety & Handling
-
Lachrymator Hazard: The chloromethyl moiety (-CH
Cl) is a potent alkylating agent and lachrymator (tear gas effect).[1] Always handle in a functioning fume hood.[1] -
Skin/Eye Contact: Corrosive.[1] Wear double nitrile gloves and safety goggles.[1]
-
Decomposition: Releases HCl upon hydrolysis.[1] Store over molecular sieves if possible.
References
-
Synthesis of Halogenated Pyridines: ChemicalBook. "3-Bromo-6-chloro-2-methylpyridine and related analogs."[1]
-
Suzuki Coupling of Hindered Pyridines: BenchChem. "A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine."
-
Reactivity of Chloromethyl Pyridines: MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." [1]
-
General Reactivity of 2-Methyl-3-Bromo Pyridines: Sigma-Aldrich. "3-Bromo-2-methylpyridine Product Specification."[1] [1]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Introduction: A Versatile Heterocyclic Building Block
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science, with their derivatives playing a crucial role in the development of a vast array of pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of molecular properties, making the development of robust synthetic methodologies a critical endeavor. 3-Bromo-6-(chloromethyl)-2-methylpyridine is a particularly valuable trifunctional building block, offering three distinct points for chemical modification. The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3] Concurrently, the chloromethyl group at the C6 position serves as a reactive handle for subsequent nucleophilic substitution, while the methyl group at C2 provides steric and electronic influence.
A key synthetic challenge presented by this substrate is the presence of two different carbon-halogen bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Cl bond at a benzylic-like position. Achieving chemoselective transformation at the C-Br position while preserving the integrity of the C-Cl bond is paramount for its utility as a versatile intermediate. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—at the C3-bromo position of 3-bromo-6-(chloromethyl)-2-methylpyridine. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the critical parameters that govern their success and chemoselectivity.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These transformations share a common mechanistic framework, typically involving a catalytic cycle of a Pd(0) and Pd(II) species.[3] The cycle is generally initiated by the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation (in the case of Suzuki and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and culminates in reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
The choice of ligand is critical in modulating the reactivity and selectivity of the palladium catalyst.[5] Sterically hindered and electron-rich phosphine ligands, for instance, can enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalytic turnover.[3] In the context of 3-bromo-6-(chloromethyl)-2-methylpyridine, the ligand plays a crucial role in directing the chemoselectivity towards the C(sp²)-Br bond over the C(sp³)-Cl bond.
Diagram: Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[2] Its tolerance of a wide range of functional groups makes it a favored tool in complex molecule synthesis. For a substrate like 3-bromo-2-methylpyridine, the steric hindrance from the adjacent methyl group can influence the reaction rate, necessitating careful selection of the catalyst system.[6]
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(chloromethyl)-2-methylpyridine with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2][7]
Materials:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromo-6-(chloromethyl)-2-methylpyridine, phenylboronic acid, and anhydrous potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(chloromethyl)-6-methyl-5-phenylpyridine.
Data Presentation: Comparative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[6] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[8] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
Note: The yields are indicative and can vary based on the specific boronic acid partner and reaction scale.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable method for the synthesis of aryl amines, offering a significant improvement over traditional methods.[3][4] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The steric hindrance of the 2-methyl group in 3-bromo-6-(chloromethyl)-2-methylpyridine makes the use of bulky, electron-rich phosphine ligands particularly important for achieving high yields.[3]
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-6-(chloromethyl)-2-methylpyridine with Morpholine
This protocol is a generalized procedure adaptable for coupling various primary and secondary amines.[3][9]
Materials:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
(±)-BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Reagent Addition: Add 3-bromo-6-(chloromethyl)-2-methylpyridine and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] The resulting alkynylpyridines are valuable intermediates in the synthesis of a wide range of heterocyclic compounds.[10]
Protocol 3: Sonogashira Coupling of 3-Bromo-6-(chloromethyl)-2-methylpyridine with Phenylacetylene
This protocol is based on optimized conditions for the Sonogashira coupling of substituted bromopyridines.[10][12]
Materials:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add 3-bromo-6-(chloromethyl)-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Then, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Optimized Sonogashira Coupling Conditions
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5.0 mol%) | CuI (5.0 mol%) | Et₃N | DMF | 100 | 3 |
| PdCl₂(PPh₃)₂ (2 mol%) | - | CuI (4 mol%) | Et₃N | THF | RT - 70 | 4-12 |
Note: The first set of conditions was optimized for 2-amino-3-bromopyridine.[12] The second set is a more general protocol for bromopyridines.
Conclusion: Enabling Molecular Diversity
The palladium-catalyzed cross-coupling of 3-bromo-6-(chloromethyl)-2-methylpyridine provides a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent chemoselectivity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C3-bromo position. The protocols and data presented in this guide serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science, underscoring the enduring importance of these transformative synthetic methods.
References
-
Zhang, C., & Simmons, E. M. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(18), 3239-3242. [Link]
-
Zhang, C., & Simmons, E. M. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(7), 1195-1198. [Link]
-
Li, J., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. RSC Advances, 5(10), 7133-7136. [Link]
-
Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 24(5), 1056-1060. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Krasovskiy, A., et al. (2011). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Beilstein Journal of Organic Chemistry, 7, 122-127. [Link]
-
Castiñeira, I., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 107-113. [Link]
-
Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048-9050. [Link]
-
Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. Chinese Chemical Letters, 28(4), 863-867. [Link]
-
Bardají, M., et al. (2010). Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. Organometallics, 29(16), 3536-3546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Ren, H., & Nolan, S. P. (2009). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Organometallics, 28(1), 229-231. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
D-H, W., et al. (2018). Palladium-Catalyzed Group-Directed sp 2 -C—H Functionalization. Chinese Journal of Organic Chemistry, 38(11), 2821-2843. [Link]
-
So, C. M., & Kwong, F. Y. (2017). General chemoselective suzuki coupling of polyhalogenated (hetero)aryl triflates. Angewandte Chemie International Edition, 56(43), 13444-13448. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Daugulis, O., et al. (2019). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. Journal of the American Chemical Society, 141(32), 12694-12702. [Link]
-
Srogl, J., & Allred, G. D. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(20), 3321-3325. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Ramakrishna, V., & Reddy, N. D. (2017). Synthesis of zwitterionic palladium complexes and their application as catalysts in cross-coupling reactions of aryl, heteroaryl and benzyl bromides with organoboron reagents in neat water. New Journal of Chemistry, 41(13), 5438-5452. [Link]
-
Kumar, A., & Kumar, S. (2020). Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations: access to C-branched glycosides. Organic & Biomolecular Chemistry, 18(30), 5767-5781. [Link]
-
Kitching, M. O., et al. (2015). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition, 54(45), 13357-13361. [Link]
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]
-
Wsol, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2343. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Orthogonal Derivatization of 3-Bromo-6-(chloromethyl)-2-methylpyridine in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Rationale
In modern medicinal chemistry, the pyridine scaffold is ubiquitous due to its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and its ability to act as a hydrogen-bond acceptor in target binding sites. 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) is a highly privileged, bifunctional building block. It offers researchers a versatile platform for the rapid, divergent synthesis of complex heteroaromatic libraries, such as kinase inhibitors and GPCR ligands.
As a Senior Application Scientist, I emphasize the strategic value of this molecule: its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be functionalized independently without cross-interference:
-
C6-Chloromethyl Group (
hybridized): Highly susceptible to nucleophilic substitution ( ) due to the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state [1]. -
C3-Bromine Atom (
hybridized): An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent C2-methyl group provides steric shielding, which dictates the need for specific bidentate phosphine ligands during catalysis to overcome the activation barrier [2].
Physicochemical Properties
To facilitate accurate stoichiometric calculations and solubility predictions, the core properties of the scaffold are summarized below.
| Property | Value / Description |
| Chemical Name | 3-Bromo-6-(chloromethyl)-2-methylpyridine |
| CAS Registry Number | 1211589-34-2 |
| Molecular Formula | C |
| Molecular Weight | 220.49 g/mol |
| Reactivity Handles | C3-Bromo (Cross-Coupling), C6-Chloromethyl ( |
| Steric Environment | Ortho-methyl group at C2 hinders the C3-Br bond |
Strategic Derivatization Workflow
When designing a synthetic route using this bifunctional scaffold, sequence matters . The causality behind experimental sequencing is rooted in chemoselectivity.
Why perform
Figure 1: Orthogonal derivatization workflow prioritizing SN2 over cross-coupling.
Experimental Protocols
The following protocols constitute a self-validating system. In-process controls (TLC, LC-MS) and specific workup rationales are embedded to ensure reproducibility and high yield.
Protocol A: Nucleophilic Substitution (N-Alkylation)
Objective: Introduce a solubilizing basic tail (e.g., N-methylpiperazine) at the C6 position, a common motif in oncology drug discovery to improve aqueous solubility.
Reagents & Materials:
-
3-Bromo-6-(chloromethyl)-2-methylpyridine (1.0 eq, 10 mmol)
-
N-Methylpiperazine (1.2 eq, 12 mmol)
-
Potassium Carbonate (K
CO ) (2.0 eq, 20 mmol) -
Anhydrous Acetonitrile (MeCN) (40 mL)
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6-(chloromethyl)-2-methylpyridine and anhydrous MeCN.
-
Base Addition: Add finely powdered K
CO . Rationale: K CO is a mild, insoluble base that acts as an acid scavenger for the generated HCl without promoting unwanted elimination reactions [1]. -
Nucleophile Addition: Add N-methylpiperazine dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Monitor via LC-MS. The disappearance of the starting material mass (
220) and appearance of the product mass ( 284) validates completion. -
Workup: Cool to room temperature, filter through a sintered glass funnel to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO
. Dry the organic layer over Na SO , filter, and concentrate. The resulting 1-( (5-bromo-6-methylpyridin-2-yl)methyl )-4-methylpiperazine can typically be used in the next step without further chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Construct a biaryl framework at the C3 position using Palladium catalysis.
Reagents & Materials:
-
Intermediate from Protocol A (1.0 eq, 5 mmol)
-
4-Fluorophenylboronic acid (1.5 eq, 7.5 mmol)
-
Pd(dppf)Cl
·CH Cl (0.05 eq, 5 mol%) -
Sodium Carbonate (Na
CO ) (2.0 M aqueous solution, 3.0 eq, 15 mmol) -
1,4-Dioxane (20 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a Schlenk flask, dissolve the intermediate and 4-fluorophenylboronic acid in 1,4-dioxane. Add the 2.0 M aqueous Na
CO solution. Sparge the biphasic mixture with Argon for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, halting the catalytic cycle. -
Catalyst Addition: Add Pd(dppf)Cl
·CH Cl under a positive stream of Argon. Rationale: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. It is specifically chosen here to overcome the steric hindrance imposed by the C2-methyl group adjacent to the C3-bromide [2, 3]. -
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Quench & Filtration: Cool to room temperature. Dilute with ethyl acetate (30 mL) and filter the entire mixture through a pad of Celite. Rationale: This self-validating step removes precipitated palladium black, preventing heavy metal contamination which can cause false positives in downstream biological/enzymatic assays.
-
Extraction & Purification: Separate the phases. Wash the organic layer with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution DCM to 10% MeOH in DCM) to yield the final bifunctionalized derivative.
Figure 2: Mechanistic catalytic cycle of the Suzuki-Miyaura coupling at the sterically hindered C3 position.
Conclusion
The derivatization of 3-Bromo-6-(chloromethyl)-2-methylpyridine requires a logical, sequence-dependent approach. By exploiting the vast difference in activation energy between the
References
-
Blakemore, D. C. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry, 2016, pp. 1-69. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Pubs, 2022, 7(3), 265–269. Available at:[Link]
Application Note: Optimized Sonogashira Coupling of Substituted Bromopyridines
Executive Summary
The Sonogashira cross-coupling of substituted bromopyridines presents unique challenges compared to standard aryl halides. While pyridines are ubiquitous in kinase inhibitors and GPCR ligands, their Lewis-basic nitrogen atoms can coordinate to palladium centers, effectively poisoning the catalyst ("The Pyridine Problem").[1] Furthermore, the electronic disparity between 2-, 3-, and 4-bromopyridines dictates divergent reactivity profiles.[1]
This guide provides two field-validated protocols:
-
Method A (Standard): A robust, Copper(I)-catalyzed protocol for maximal reactivity on deactivated substrates.[1]
-
Method B (Pharma-Grade): A Copper-free protocol designed to eliminate Glaser homocoupling and meet ICH Q3D elemental impurity guidelines.
Mechanistic Insight & The "Pyridine Problem"
Reactivity Profiling
Bromopyridines are electron-deficient heteroaromatics. Their reactivity in oxidative addition follows the order 2-Br > 4-Br > 3-Br .
-
2-Bromopyridine: Highly reactive (similar to 2-bromo-nitrobenzene) due to inductive electron withdrawal by the adjacent nitrogen. However, it is most prone to forming stable, non-reactive chelate complexes with Palladium.[1]
-
3-Bromopyridine: Behaves similarly to a deactivated aryl bromide (e.g., bromobenzene); less prone to N-coordination but requires higher energy for oxidative addition.[1]
Mechanism & Inhibition Pathway
The standard catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1] In bromopyridines, a parasitic equilibrium exists where the pyridine nitrogen displaces phosphine ligands, stalling the cycle.[1]
Figure 1: Catalytic cycle highlighting the parasitic N-coordination pathway (Red).[1]
Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | DMF or NMP (Anhydrous) | High polarity stabilizes the ionic Pd(II) intermediates; breaks up Pd-Pyridine aggregates. |
| Base | Et₃N (Method A) / Cs₂CO₃ (Method B)[1] | Et₃N acts as both base and reducing agent. Inorganic bases are preferred for Cu-free to assist deprotonation. |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂/XPhos | PPh₃ is standard.[1] Bulky biaryl phosphines (XPhos) prevent N-coordination via steric shielding. |
| Additive | CuI (Method A only) | Accelerates transmetallation by ~100x. Risk: Promotes Glaser homocoupling (diyne formation).[1][2][3] |
| Atmosphere | Argon (Strict) | Oxygen + CuI = Rapid Glaser coupling.[1][2] Pd(0) is air-sensitive. |
Method A: Standard Copper-Catalyzed Protocol
Best for: Research scale (mg to g), unreactive 3-bromopyridines, and rapid screening.[1]
Reagents
-
Substrate: 3-Bromopyridine (1.0 equiv)[1]
-
Alkyne: Phenylacetylene (1.2 equiv)[1]
-
Base/Solvent: Et₃N (3.0 equiv) in DMF (0.2 M concentration)[1]
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a screw-cap reaction vial or Schlenk flask. Equip with a magnetic stir bar.
-
Solids Addition: Add PdCl₂(PPh₃)₂ (yellow solid) and CuI (off-white powder).[1]
-
Self-Validation Check: If CuI is green or brown, it is oxidized.[1] Recrystallize from KI/H₂O or discard.
-
-
Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3 cycles).[1][3]
-
Liquid Addition: Under positive Argon flow, add anhydrous DMF and Et₃N.
-
Observation: The solution should turn yellow/orange.
-
-
Substrate Addition: Add Bromopyridine followed by the Alkyne via syringe.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Endpoint: Monitor by TLC/LC-MS. The formation of a white precipitate (Et₃N·HBr) indicates reaction progress.
-
Color Cue: The solution often darkens to brown/black upon completion (precipitation of Pd black).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.
Method B: Copper-Free "Pharma-Grade" Protocol
Best for: Process development, avoiding heavy metals, and substrates prone to homocoupling.[1]
Reagents
-
Substrate: 2-Bromopyridine (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Note: Pre-complexation of Pd/Ligand is recommended.
-
-
Solvent: Acetonitrile or 1,4-Dioxane (0.5 M)[1]
Step-by-Step Procedure
-
Catalyst Pre-activation: In a separate vial under Argon, mix Pd(OAc)₂ and XPhos in 1 mL solvent for 15 mins.
-
Main Vessel: Add Cs₂CO₃ and Bromopyridine to the reaction flask.
-
Combine: Transfer the pre-activated catalyst solution to the main vessel.
-
Alkyne Addition: Add the alkyne slowly.
-
Why Slow Addition? In Cu-free systems, the rate-limiting step is often the deprotonation/coordination of the alkyne. High alkyne concentration can sometimes inhibit the catalyst.
-
-
Reaction: Heat to 80–90°C for 12 hours.
-
Note: Cu-free reactions are kinetically slower than Cu-catalyzed ones.
-
-
Workup: Filter through a Celite pad to remove inorganic salts.
Experimental Workflow Diagram
Figure 2: General operational workflow for Sonogashira coupling.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to Method B (XPhos ligand) to prevent N-coordination. Increase temp to 100°C. |
| Significant Homocoupling | Oxygen Leak | Check septa/seals. Degas solvent by sparging with Ar for 20 mins. Reduce CuI loading to 0.5 mol%. |
| Pd Black Precipitates Early | Ligand Dissociation | Add excess ligand (PPh₃).[1] Ensure reaction is not overheated (>100°C). |
| Low Yield with 2-Bromopyridine | Chelation | Use a stronger base (t-BuOK) or switch to a chelating phosphine (dppf) to outcompete the pyridine nitrogen. |
References
-
Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874–922.[1][4]
-
Tilley, J. W., & Zawoiski, S. (1988).[1] A simple, high yielding synthesis of 2-alkynylpyridines.[1][8] The Journal of Organic Chemistry, 53(2), 386–390.[1]
-
Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[9][10] Angewandte Chemie International Edition, 42(48), 5993–5996.[1] [1]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature.
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-6-(chloromethyl)-2-methylpyridine
[1]
Case ID: PUR-PYR-3B6C Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The purification of 3-Bromo-6-(chloromethyl)-2-methylpyridine presents a classic challenge in heterocyclic chemistry: balancing the reactivity of an alkylating agent (the chloromethyl group) with the basicity of the pyridine ring.
Critical Warning: As a free base, this molecule is prone to self-quaternization (intermolecular alkylation), resulting in the formation of insoluble black tars (pyridinium salts) upon concentration or storage.
This guide provides two validated workflows:
-
Method A (Recommended): Isolation as the Hydrochloride Salt (High Stability).
-
Method B (Alternative): Purification of the Free Base via Buffered Silica Chromatography.
Part 1: The "Gold Standard" Protocols
Method A: Isolation as Hydrochloride Salt (Precipitation)
Best for: High purity requirements, long-term storage, and scale-up.[1]
The Logic: By protonating the pyridine nitrogen, you eliminate its nucleophilicity, thereby shutting down the self-quaternization pathway. The salt is generally crystalline and stable.
Protocol:
-
Reaction Termination: If synthesizing from the alcohol using Thionyl Chloride (
) in Dichloromethane (DCM), remove excess via azeotropic distillation with toluene. -
Solvent Swap: Redissolve the crude residue in a minimal amount of dry Ethanol or Isopropanol.
-
Precipitation:
-
Cool the solution to 0–5°C.
-
Slowly add 4M HCl in Dioxane or diethyl ether (1.1 equivalents).[1]
-
Note: If the product was made via radical halogenation, dissolve the crude oil in Ethyl Acetate before adding the acid solution.
-
-
Filtration: Collect the off-white precipitate via vacuum filtration under
. -
Wash: Wash the filter cake with cold
or Pentane to remove non-basic impurities (e.g., unreacted starting material).[1] -
Drying: Dry under high vacuum at room temperature (Do not heat >40°C).[1]
Method B: Buffered Flash Chromatography (Free Base)
Best for: Small scale (<1g), removing specific non-polar impurities, or when the next step requires the free base.
The Logic: Standard silica gel is slightly acidic (
Protocol:
-
Stationary Phase Preparation:
-
Eluent System:
-
Use a gradient of Hexanes/Ethyl Acetate (starting 95:5
80:20). -
Crucial: Maintain 1%
in the mobile phase throughout the run.
-
-
Loading: Load the crude mixture as a concentrated solution in DCM/Hexane (1:1). Avoid loading in pure DCM as it may cause band broadening.[1]
-
Elution: Run the column quickly. 2-(chloromethyl)pyridines decompose if left on silica for >1 hour.[1]
-
Workup: Pool fractions. Evaporate solvent at <30°C . Do not distill to dryness; leave as a concentrated oil and use immediately.[1]
Part 2: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points based on your crude mixture's profile.
Figure 1: Decision tree for selecting the optimal purification route based on crude purity and storage needs.
Part 3: Troubleshooting Guide (FAQs)
Impurity Profile & Solutions
| Observed Issue | Probable Cause | Corrective Action |
| Black Tar / Solidification | Self-Quaternization. The free base concentration is too high, causing the pyridine N to attack the | Dilute immediately. Never evaporate the free base to complete dryness. Store as a 10% solution in DCM or convert to HCl salt. |
| Product disappears on Column | Hydrolysis/Adsorption. Acidic silica converted the chloride to the alcohol ( | Pre-treat Silica. You MUST use 1-5% Triethylamine in the column packing and eluent.[1] |
| Low Yield after Aqueous Workup | Hydrolysis. The | Avoid Aqueous Workup. If possible, filter off inorganic salts and proceed to crystallization.[1] If extraction is necessary, use cold saturated |
| LCMS shows M+16 or M+18 peak | Oxidation or Hydrolysis. Likely formation of the N-oxide or the hydroxymethyl derivative. | Check reagents for water content.[1][2] Ensure |
Frequently Asked Questions
Q: Can I distill this compound? A: Not recommended. While simple halopyridines can be distilled, the chloromethyl group makes this molecule thermally sensitive. Distillation often accelerates polymerization (tar formation).[1] If you must distill, use high vacuum (<0.5 mmHg) and a Kugelrohr apparatus, but expect yield loss.[1]
Q: Why does the 3-Bromo group matter? A: The 3-Bromo substituent is an Electron Withdrawing Group (EWG). It actually helps you here. It reduces the electron density on the pyridine nitrogen, making it less nucleophilic than a standard methyl-pyridine. This means your compound is more stable than 2-(chloromethyl)pyridine, but it is still not indefinitely stable as a free base.[1]
Q: How do I store the free base if I can't make the salt? A: Store it as a solution in a non-nucleophilic solvent (e.g., Dichloromethane or Toluene) at -20°C. Avoid storing it in nucleophilic solvents like Methanol or Ethanol, as they will slowly displace the chloride to form the ether.
References
-
Stability of 2-(Chloromethyl)
-
Buffered Silica Chromatography
-
Synthesis of Halomethyl Pyridines
-
Handling of Alkylating Agents
Sources
- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. As a versatile intermediate in the pharmaceutical and agrochemical industries, its purity is paramount for successful downstream applications and reproducible results.[1][2]
This guide moves beyond simple protocols to address the common challenges and impurities encountered during synthesis. We will explore the causal mechanisms behind impurity formation and provide robust, field-tested troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting
Section 1: Starting Material & Precursor-Related Impurities
Q1: My analysis of the 3-bromo-2,6-dimethylpyridine precursor shows multiple isomers. How will this impact my final product?
A1: This is a critical and common issue that often originates from the initial bromination of 2,6-lutidine (2,6-dimethylpyridine). Direct bromination of pyridine rings can be difficult to control, often resulting in a mixture of isomers.
-
Likely Impurity: The most common isomeric impurity is 5-bromo-2,6-dimethylpyridine . The separation of these constitutional isomers by standard distillation or chromatography is notoriously difficult due to their very similar boiling points and polarity.[3][4]
-
Downstream Consequences: If this isomeric mixture is carried into the chloromethylation step, you will inevitably produce the corresponding 5-bromo-6-(chloromethyl)-2-methylpyridine impurity alongside your target molecule. This impurity is exceptionally challenging to remove from the final product.
-
Troubleshooting & Best Practices:
-
Source High-Purity Precursors: Whenever possible, start with a precursor that is certified >98% pure with respect to its isomeric content.
-
Analytical Verification: Do not trust the label alone. Before beginning your synthesis, verify the purity of your 3-bromo-2,6-dimethylpyridine starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or high-field ¹H NMR.
-
Alternative Synthesis: If you are preparing the precursor in-house, consider multi-step synthetic routes that offer greater regioselectivity over direct bromination, such as those involving Sandmeyer reactions from a purified aminopyridine precursor.[3]
-
Section 2: Impurities from the Chloromethylation Reaction
The conversion of the 6-methyl group to a 6-(chloromethyl) group is the key transformation. This is typically achieved via a radical chlorination pathway (e.g., using N-chlorosuccinimide (NCS) with a radical initiator) or by converting the methyl to a hydroxymethyl group followed by chlorination with an agent like thionyl chloride (SOCl₂).[5] Each method has a distinct impurity profile.
Q2: My TLC/GC-MS analysis after a radical chlorination shows a significant amount of unreacted starting material and a new, less polar spot. What is happening?
A2: This profile points towards two common issues: incomplete reaction and over-chlorination.
-
Unreacted Starting Material (3-Bromo-2,6-dimethylpyridine): This is the most straightforward impurity to identify.
-
Cause: Insufficient reaction time, inadequate temperature to initiate the radical reaction, or depleted radical initiator/chlorinating agent.
-
Solution: Increase the reaction time or temperature incrementally. If that fails, increase the molar equivalents of your chlorinating agent (e.g., NCS) and initiator.
-
-
Over-chlorination Product (3-Bromo-6-(dichloromethyl)-2-methylpyridine): This is the less polar spot you are observing.
-
Cause: Radical reactions can be challenging to stop at the mono-chlorinated stage. Excessive amounts of the chlorinating agent, high temperatures, or prolonged reaction times can lead to a second chlorination of the newly formed chloromethyl group.
-
Solution: Carefully control the stoichiometry of the chlorinating agent (begin with 1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed to a satisfactory level.
-
Q3: I used a thionyl chloride (SOCl₂) route from the 6-hydroxymethyl precursor and my NMR/MS shows a product that has lost its bromine atom. What is this impurity?
A3: You are likely observing the formation of 3-Chloro-6-(chloromethyl)-2-methylpyridine .
-
Cause: Thionyl chloride is a very powerful chlorinating agent. Under harsh conditions (e.g., high heat, extended reaction time), it can facilitate a halogen exchange reaction, replacing the bromo substituent on the pyridine ring with a chloro substituent.[5][6] This over-conversion is a known side reaction in the synthesis of similar bromo(chloromethyl)pyridines.[5][6]
-
Troubleshooting & Best Practices:
-
Milder Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) instead of heating.[5]
-
Alternative Reagents: Consider a milder chlorinating agent. For example, using cyanuric chloride in DMF is an effective alternative that significantly reduces the risk of this halogen exchange.[5][6]
-
Separation Difficulty: Be aware that the bromo and chloro analogs can be very difficult to separate by standard silica gel chromatography due to similar polarities.[5][6] Preventing its formation is the best strategy.
-
Q4: I'm seeing a high molecular weight impurity in my mass spectrum that doesn't match other expected byproducts. What could it be?
A4: This is likely a diarylmethane-type dimer .
-
Cause: This impurity forms when the highly reactive 3-Bromo-6-(chloromethyl)-2-methylpyridine product acts as an alkylating agent on a molecule of the unreacted starting material (3-bromo-2,6-dimethylpyridine). This is a classic Friedel-Crafts-type side reaction that is promoted by Lewis acid catalysts or highly reactive aromatic systems.[7]
-
Troubleshooting:
-
Control Stoichiometry: Ensure the reaction goes to completion to minimize the amount of unreacted nucleophilic starting material available to react with the product.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor this bimolecular side reaction.
-
Purification: This dimer is significantly larger and less polar than the desired product, making it relatively easy to remove by column chromatography.
-
Section 3: Product Stability & Handling
Q5: My purified 3-Bromo-6-(chloromethyl)-2-methylpyridine is showing a new, more polar spot on TLC after storage. What is it?
A5: The new spot is almost certainly the hydrolysis product, (3-Bromo-2-methyl-pyridin-6-yl)methanol .
-
Cause: The chloromethyl group is a benzylic-type halide, making it highly susceptible to nucleophilic substitution. Trace amounts of water in your storage solvent or from atmospheric moisture can hydrolyze the C-Cl bond to form the corresponding alcohol.
-
Prevention & Handling:
-
Thorough Drying: Ensure the final product is rigorously dried under high vacuum to remove all traces of water and solvents.
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen).
-
Low Temperature: Store the product in a freezer at -20°C to slow the rate of any potential degradation reactions.
-
Airtight & Light-Resistant Containers: Use well-sealed, airtight containers that are protected from light to maintain product integrity.[1]
-
Analytical & Purification Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol is designed to separate the starting material, product, and common non-isomeric impurities.
| Parameter | Setting | Rationale |
| Column | Standard non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film | Provides good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for this column dimension. |
| Injector Temp | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. |
| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 280°CFinal Hold: 5 min at 280°C | This gradient effectively separates compounds with different boiling points.[8] |
| Detector (MS) | Scan Range: 50-450 m/z | Covers the molecular weights of all expected products and byproducts. |
Expected Elution Order: 3-Bromo-2,6-dimethylpyridine (Starting Material) -> 3-Bromo-6-(chloromethyl)-2-methylpyridine (Product) -> 3-Bromo-6-(dichloromethyl)-2-methylpyridine (Over-chlorinated) -> Diarylmethane Dimer (High MW).
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for removing multiple impurities simultaneously.[9]
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane). An ideal system will give your product an Rf value of ~0.3.
-
Slurry Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack your column. Never dry-pack a flash column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This leads to better separation than liquid loading.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum.
Visualization of Synthetic Pathways
Impurity Formation Pathways
The following diagram illustrates the primary synthetic route and the formation of key impurities during the chloromethylation of 3-bromo-2,6-dimethylpyridine.
Caption: Synthetic route to the target product and origins of major impurities.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting impure reaction mixtures.
References
-
Maffett, K. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Synthesis Chemical. (n.d.). [Link]
-
3-Bromo-2-chloro-6-methylpyridine. PubChem. (n.d.). [Link]
-
Maffett, K. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]
-
3 Bromo 6 Chloro 2 Methylpyridine. IndiaMART. (n.d.). [Link]
-
Supporting Information for Difluoromethylthiolation of Heteroaryl Halides. Royal Society of Chemistry. (n.d.). [Link]
-
Pfeiffer, W. D. (n.d.). Product Class 1: (Chloromethyl)arenes. Science of Synthesis. [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
Preparation method of 2-methyl-3-bromopyridine. Patsnap. (2015). [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. indiamart.com [indiamart.com]
- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of Bromopyridines
Status: Operational Ticket Topic: Optimization of Reaction Conditions for Bromopyridine Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Pyridine Problem"
Coupling bromopyridines poses unique challenges compared to standard aryl bromides. The primary failure mode is catalyst poisoning . The pyridine nitrogen is a strong Lewis base that can coordinate to the Palladium(II) center after oxidative addition, forming a stable, unreactive "resting state" (Pd-N complex) that halts the catalytic cycle.
To overcome this, your optimization strategy must rely on steric bulk . You must use electron-rich, bulky phosphine ligands that physically block the pyridine nitrogen from binding to the palladium center while facilitating the difficult reductive elimination step.
Critical Parameter Optimization
Catalyst & Ligand Selection (The Engine)
Do not use generic catalysts like Pd(PPh₃)₄ for challenging bromopyridines. They lack the necessary steric bulk to prevent poisoning.
| Component | Recommendation | Technical Rationale |
| Precatalyst | Pd-G3 or Pd-G4 Buchwald Precatalysts | Ensures accurate 1:1 Pd:Ligand ratio and rapid activation at low temperatures. Avoids induction periods seen with Pd(OAc)₂. |
| Primary Ligand | XPhos or SPhos | XPhos: First-choice for 2-bromopyridines. The triisopropyl groups provide a "roof" over the Pd, blocking N-coordination.SPhos: Excellent for 3- and 4-bromopyridines or when water solubility is needed. |
| Alternative | Pd(dppf)Cl₂ | A robust "workhorse" for less hindered pyridines (3- or 4-substituted), but often fails for 2-bromopyridines due to lack of steric protection. |
Base & Solvent Architecture (The Environment)
| Parameter | Standard Condition | "Rescue" Condition (If Standard Fails) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | K₂CO₃ or Cs₂CO₃ . Note: Strong bases like KOtBu often cause decomposition of the pyridine ring or boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water . Alcoholic solvents can sometimes promote hydrodehalogenation; monitor carefully.[1] |
| Temperature | 80°C - 100°C | 60°C (if boronic acid is unstable) or 110°C (for sterically hindered 2,6-disubstituted pyridines). |
Visualizing the Failure Mode
The diagram below illustrates the standard catalytic cycle versus the specific "off-cycle" trap that occurs with bromopyridines.
Standard Operating Procedure (SOP)
Protocol: Coupling of 2-Bromopyridine with Phenylboronic Acid Use this protocol as your baseline control experiment.
-
Charge Reactor: To a reaction vial equipped with a stir bar, add:
-
2-Bromopyridine (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).
-
Critical: The solvent ratio (4:[2]1) is vital for solubilizing the inorganic base while maintaining organic solubility.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of active Pd(0).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and conversion stops at <20%. What happened?
A: You are experiencing "Pd Black" precipitation. This indicates the ligand has dissociated from the palladium, leading to catalyst decomposition.
-
Root Cause: Likely insufficient ligand-to-metal ratio or the ligand is not bulky enough to prevent N-coordination.
-
Fix: Switch to a precatalyst (like XPhos Pd G3) which guarantees a 1:1 ratio. Alternatively, add free ligand (1 mol%) to stabilize the active species.
Q2: I see the starting material disappearing, but the major product is de-brominated pyridine (Hydrodehalogenation).
A: The catalytic cycle is performing oxidative addition, but instead of transmetallation, it's finding a hydride source.
-
Root Cause: Often caused by alcoholic solvents (ethanol/isopropanol) acting as hydride donors, or excessive water content.
-
Fix: Switch to strictly aprotic solvents (Toluene or pure Dioxane with anhydrous base like Cs₂CO₃). Ensure your reaction is under an inert atmosphere.[1]
Q3: Why is 2-bromopyridine reacting so much slower than 3-bromopyridine?
A: This is the "Ortho Effect" combined with electronic deactivation.
-
Sterics: The bromine at the 2-position is sterically crowded by the nitrogen lone pair.
-
Electronics: The 2-position is electron-deficient, making the C-Br bond stronger and oxidative addition slower.
-
Fix: Increase temperature to 100°C and ensure you are using XPhos , which is specifically designed to handle ortho-substitution.
Q4: My boronic acid is consumed, but no product is formed (Protodeboronation).
A: Heteroaryl boronic acids (if you are reversing the coupling) are prone to hydrolysis (C-B bond cleavage) under basic aqueous conditions.
-
Fix:
-
Use MIDA boronates (slow release protection).[1]
-
Switch to anhydrous conditions: Use CsF (Cesium Fluoride) as the activator in dry Toluene instead of aqueous carbonate bases.
-
Decision Logic for Optimization
Use this flow to determine your next experimental move.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds.[3][4] Angewandte Chemie International Edition.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Technical Support Center: Synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Topic: Improving yield and selectivity in the functionalization of 3-bromo-2,6-dimethylpyridine. Audience: Medicinal Chemists, Process Chemists.
Executive Summary: The "Yield-Killing" Variables
Synthesizing 3-Bromo-6-(chloromethyl)-2-methylpyridine presents a classic regioselectivity challenge. You are attempting to functionalize one methyl group (C6) while preserving the other (C2) in the presence of a deactivating, sterically demanding bromine atom at C3.
The most common causes for low yield in this synthesis are:
-
Poor Regioselectivity: Competitive reaction at the C2-methyl group (though sterically hindered by C3-Br, it is still reactive).
-
Over-Halogenation: Formation of gem-dichlorides (dichloromethyl) or bis-chloromethyl species.
-
Product Instability: Benzylic-type pyridyl chlorides are prone to hydrolysis and polymerization on acidic silica gel.
This guide prioritizes the N-Oxide Rearrangement (Boekelheide) route for maximum yield and purity, while also addressing the Radical Halogenation route for speed.
Part 1: The High-Fidelity Pathway (Recommended)
Route: N-Oxidation
This pathway is superior because it chemically differentiates the C6-methyl from the C2-methyl via steric control during the rearrangement step, avoiding the statistical mixtures common in radical halogenation.
Step 1: N-Oxidation
-
Reagents: m-CPBA (DCM, 0°C to rt) or Urea-H₂O₂/TFAA.
-
Mechanism: Electrophilic attack on the pyridine nitrogen.
-
Troubleshooting:
-
Issue: Incomplete conversion.
-
Fix: The 3-Br and 2-Me groups make the nitrogen less nucleophilic. Use a slight excess (1.1–1.2 eq) of m-CPBA and extend reaction time. Verify consumption of starting material by TLC/LCMS before proceeding.[1]
-
Step 2: Boekelheide Rearrangement (The Critical Step)
-
Reagents: Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA).[2]
-
Logic: The rearrangement involves an O-acylation followed by a [3,3]-sigmatropic shift.[3] The 3-Br substituent creates significant steric bulk around the C2-methyl, forcing the rearrangement to occur preferentially at the C6-methyl group.
-
Troubleshooting:
-
Issue: Reaction is black/tarry.
-
Fix: Oxygen kills this radical-free rearrangement if high temps are used. Degas solvents. If using Ac₂O, reflux is required (140°C).[2] Switch to TFAA (Trifluoroacetic anhydride) in DCM at 0°C
rt for milder conditions and cleaner profiles.
-
Step 3: Chlorination of the Alcohol
-
Precursor: 3-Bromo-6-(hydroxymethyl)-2-methylpyridine.
-
Standard Reagent: Thionyl Chloride (SOCl₂).
-
High-Yield Alternative: Cyanuric Chloride + DMF (Vilsmeier-Haack type adduct).
-
Why? SOCl₂ generates HCl, which can protonate the pyridine and cause decomposition or over-reaction. The Cyanuric Chloride/DMF method is neutral and milder [1].
Part 2: Troubleshooting Guides (Q&A)
Category A: Radical Chlorination (Direct Method)
If you are using NCS or TCCA to directly chlorinate 3-bromo-2,6-dimethylpyridine.
Q1: I see a mixture of C2-chloromethyl and C6-chloromethyl isomers (approx 1:4). How do I improve the C6 selectivity?
A: The selectivity is driven by the steric clash between the radical abstractor and the C3-Bromine.
Switch Reagents: If using NCS, switch to TCCA (Trichloroisocyanuric acid) . TCCA is bulkier and often exhibits higher sensitivity to steric environments, enhancing preference for the less hindered C6-methyl.
Solvent: Use a solvent with higher viscosity or polarity (e.g., Acetonitrile vs. CCl₄) to alter the cage effect, though this is often empirical.
Temperature: Lower the temperature. Radical reactions have low activation barriers; running at reflux promotes lower selectivity. Try photo-initiation at room temperature.
Q2: I am getting significant amounts of dichloromethyl byproduct (over-chlorination).
A: This is a kinetic issue. The introduction of an electron-withdrawing chlorine atom actually deactivates the methyl group toward electrophilic radical attack, but in practice, the benzylic radical is stabilized.
The Fix: Stop the reaction at 60-70% conversion . Do not push for 100%. It is far easier to separate starting material (non-polar) from the product than to separate the mono-chloro from the di-chloro impurity.
Category B: Isolation & Stability
Q3: My product degrades during silica gel chromatography. The yield drops from crude to isolated.
A: (Chloromethyl)pyridines are alkylating agents. They can alkylate the pyridine nitrogen of another molecule (self-polymerization) or react with silanols on silica.
The Fix: Pre-treat your silica gel with 1-2% Triethylamine in hexanes before loading your column. This neutralizes acidic sites. Alternatively, use neutral alumina.
Storage: Store as the HCl salt if possible, or keep the free base in the freezer (-20°C) under argon.
Part 3: Visualization & Logic
Workflow: Synthesis Decision Tree
Caption: Decision tree comparing the direct radical route (prone to mixtures) vs. the Boekelheide route (sterically directed for high regioselectivity).
Part 4: Data & Stoichiometry
Table 1: Comparison of Chlorination Reagents for Hydroxymethyl Intermediate
| Reagent | Conditions | Yield (Step) | Purity Profile | Notes |
| SOCl₂ | DCM, 0°C | 60-75% | Moderate | Risk of HCl-induced degradation. Requires base wash. |
| SOCl₂ + Benzotriazole | DCM, rt | 80-85% | High | Benzotriazole scavenges HCl and acts as a mild activator. |
| Cyanuric Chloride / DMF | DCM, rt | 90-95% | Excellent | Milder conditions. Avoids acidic spikes. Recommended for scale-up [1]. |
| Appel (CCl₄/PPh₃) | Reflux | 50-60% | Low | Difficult removal of TPPO byproduct. Not recommended. |
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Source: MDPI / Semantic Scholar. Context: Describes the superior yield of Cyanuric Chloride/DMF over SOCl₂ for sensitive pyridine alcohols. URL:[Link]
-
Boekelheide Reaction Mechanism and Utility. Source: Wikipedia / Grokipedia. Context: General mechanism for the regioselective rearrangement of 2-methylpyridine N-oxides.[3] URL:[Link][2]
-
Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. Source: Tetrahedron Letters (via Semantic Scholar).[4] Context: Confirms steric directing effects of bromine substituents on radical halogenation. URL:[Link][4]
Sources
Troubleshooting Buchwald-Hartwig amination with sterically hindered pyridines
Welcome to the Advanced Catalysis Support Center. Coupling sterically hindered pyridines—such as 2-amino-6-substituted pyridines or 2-halo-6-substituted pyridines—via Buchwald-Hartwig amination is notoriously difficult. Researchers face a dual challenge: severe steric congestion around the reactive center and the strong propensity of the pyridine nitrogen to irreversibly coordinate to the palladium center, leading to rapid catalyst poisoning[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your cross-coupling reactions succeed.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific mechanistic failure point in your catalytic cycle.
Diagnostic workflow for troubleshooting hindered pyridine Buchwald-Hartwig aminations.
Part 2: Mechanistic FAQs & Corrective Actions
Q1: Why does my reaction stall completely when coupling 2-amino-6-substituted pyridines? Causality: The stalling is almost certainly due to catalyst poisoning. The basic pyridine nitrogen acts as a competing nucleophile/ligand. It tightly coordinates to the Pd(II) intermediate, creating a thermodynamically stable, off-cycle dead-end complex that completely shuts down the catalytic cycle[1][2]. Solution: You must physically block the pyridine nitrogen from approaching the metal center. Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like tBuBrettPhos [2]. The bulky tert-butyl groups and the triisopropylphenyl moiety create a deep, restrictive binding pocket that physically excludes the pyridine ring from forming a stable chelate. Alternatively, the highly hindered NHC precatalyst Pd-PEPPSI-IPentCl utilizes bulky 3-pentyl substituents to mitigate the poisoning effect of 2-aminopyridines[1].
Q2: Should I use standard Pd(OAc)₂ with free ligand, or preformed Buchwald precatalysts? Causality: Always use preformed precatalysts (e.g., Generation 3, 4, or 6 Buchwald precatalysts) for hindered substrates. Standard Pd(II) salts like Pd(OAc)₂ require in situ reduction to the active L-Pd(0) species. This reduction typically consumes an equivalent of your amine. When your amine is sterically hindered and poorly nucleophilic, this reduction is agonizingly slow. Unreduced Pd(II) is highly susceptible to off-cycle coordination by the pyridine substrate, leading to premature catalyst death (visualized as Pd-black precipitation). Solution: Use a G3 or G6 Buchwald Precatalyst . G6 oxidative addition complexes (OACs) quantitatively generate the active L-Pd(0) species without requiring a base for activation, ensuring the catalytic cycle begins immediately and efficiently.
Q3: I am observing significant protodehalogenation (reduction of the aryl halide) instead of C-N coupling. How do I fix this?
Causality: Protodehalogenation occurs when the rate of reductive elimination (the final C-N bond-forming step) is slower than competing side reactions, such as
-
Increase Ligand Bulk: Counterintuitively, increasing the steric bulk of the ligand (e.g., moving from BrettPhos to tBuBrettPhos) accelerates reductive elimination. The extreme steric pressure destabilizes the Pd(II) amido complex, forcing the aryl and amine groups together to relieve steric strain[3].
-
Optimize the Base: If using a strong base like NaOtBu, switch to a milder base like Cs₂CO₃ or K₃PO₄. Strong bases can sometimes accelerate off-cycle decomposition pathways if the main cycle is sterically bottlenecked[2].
Part 3: Catalytic Cycle & Poisoning Pathways
To effectively troubleshoot, you must visualize where the reaction fails. The diagram below highlights the critical junctures where sterically hindered pyridines derail the standard Buchwald-Hartwig cycle.
Buchwald-Hartwig catalytic cycle highlighting pyridine poisoning and dehalogenation off-cycle pathways.
Part 4: Quantitative Ligand Selection Guide
Selecting the correct ligand is the single most important variable when dealing with hindered pyridines. Use this data table to match your substrate class to the optimal ligand system[1][2].
| Ligand / Precatalyst | Ligand Class | Steric Profile | Primary Application | Recommended Base |
| tBuBrettPhos | Biaryl Monophosphine | Extremely Bulky (t-Bu groups) | Highly hindered primary amines & 2-aminopyridines | NaOtBu or K₃PO₄ |
| BrettPhos | Biaryl Monophosphine | Very Bulky (Cy groups) | Standard primary amines & unhindered anilines | NaOtBu or LHMDS |
| RuPhos | Biaryl Monophosphine | Bulky (O-iPr groups) | Secondary amines & amides | Cs₂CO₃ or LHMDS |
| Pd-PEPPSI-IPentCl | NHC Precatalyst | Extremely Bulky (3-pentyl groups) | Base-sensitive hindered secondary amines & pyridines | Na-BHT or KOtBu |
Part 5: Self-Validating Standard Operating Procedure (SOP)
The following protocol is designed as a self-validating system. At each critical step, a visual or physical cue is provided to verify that the chemical system is behaving as intended.
Protocol: Buchwald-Hartwig Amination of a Hindered 2-Halopyridine using tBuBrettPhos Pd G3
Step 1: Rigorous Inert Atmosphere Setup
-
Action: Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Transfer to a nitrogen or argon-filled glovebox.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphines (like tBuBrettPhos) to phosphine oxides, stripping the Pd center of its protective ligand and causing immediate catalyst aggregation.
Step 2: Reagent Loading
-
Action: To the vial, add the 2-halopyridine (1.0 equiv), the hindered amine (1.2 equiv), base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv), and tBuBrettPhos Pd G3 precatalyst (2–5 mol%).
-
Validation Check: The solid mixture should appear as a uniform, free-flowing powder. Clumping indicates moisture contamination in your base.
Step 3: Solvent Addition & Catalyst Activation
-
Action: Add anhydrous, rigorously degassed 1,4-dioxane or toluene (to achieve a 0.1–0.2 M concentration). Seal the vial and begin stirring at room temperature for 5 minutes.
-
Validation Check (Critical): The solution should transition to a homogenous, clear yellow or pale orange color. This color change confirms the successful deprotonation of the G3 precatalyst and the quantitative generation of the active L-Pd(0) complex.
Step 4: Reaction Heating
-
Action: Transfer the sealed vial to a pre-heated oil bath or heating block set to 90–110 °C.
-
Validation Check (Catalyst Health): Monitor the reaction at the 15-minute mark. If the solution remains clear yellow/orange/red, the catalytic cycle is active. If the solution has turned pitch black with visible precipitate on the vial walls, the catalyst has decomposed to Pd(0) nanoparticles (Pd-black). This indicates either a breach in your inert atmosphere or severe catalyst poisoning by the pyridine substrate.
Step 5: Workup & Analysis
-
Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and analyze via LC-MS or GC-MS to check the ratio of C-N coupled product vs. protodehalogenated side-product.
References
1.[1] Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions | yorku.ca | 1 2. tBuBrettPhos ≥98 Ideal for Buchwald Suzuki Cross-Coupling | sigmaaldrich.com | Link 3.[2] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines | benchchem.com | 2 4.[3] Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | acs.org | 3 5.[4] Buchwald–Hartwig amination | wikipedia.org | 4 6. Buchwald G6 Precatalysts: Oxidative Addition Complexes | sigmaaldrich.com | Link
Sources
Column chromatography conditions for purifying halopyridines
Welcome to the Technical Support Center for Halopyridine Purification. Halopyridines (fluoro-, chloro-, bromo-, and iodopyridines) are indispensable building blocks in pharmaceutical and agrochemical development. However, their unique physicochemical properties—specifically the basicity of the pyridine nitrogen, the electron-withdrawing effects of halogens, and the high volatility of lower-molecular-weight derivatives—pose significant challenges during column chromatography.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the high-purity isolation of halopyridine derivatives.
Diagnostic Workflow: Halopyridine Purification
Diagnostic workflow for resolving halopyridine chromatography issues.
Troubleshooting Guides
Issue 1: Severe Peak Tailing and Streaking on Silica Gel
Symptom: The halopyridine elutes as a broad, asymmetrical band spanning multiple fractions, leading to poor resolution and cross-contamination. Causality: Peak tailing is primarily driven by secondary interactions. The basic nitrogen atom of the halopyridine ring interacts strongly with the acidic, unbonded silanol groups (Si-OH) on the surface of standard Type A silica gel[1]. Because these silanols vary in acidity, the analyte experiences multiple retention mechanisms simultaneously, causing the trailing edge of the peak to broaden significantly[2]. Solution:
-
Mobile Phase Additives: Introduce a competing base, such as triethylamine (TEA), to the mobile phase. The competing base preferentially binds to the highly active silanol sites, shielding them from the halopyridine and restoring a symmetrical peak shape[1][2].
-
Stationary Phase Substitution: Switch to a highly deactivated, end-capped silica column (where residual silanols are chemically converted to non-polar functional groups)[3].
Protocol 1: Silica Gel Deactivation and Column Packing This self-validating protocol ensures the stationary phase is fully neutralized before the sample is loaded.
-
Solvent Preparation: Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Slurry Preparation: In a separate flask, add the required mass of standard silica gel (e.g., 230-400 mesh). Pour in the TEA-modified solvent to create a smooth, pourable slurry.
-
Column Packing: Pour the slurry into the glass column in a single, continuous motion. Allow the silica to settle under gravity, then apply gentle positive air pressure.
-
Equilibration (Validation Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent. Validation: Collect a few drops of the eluent from the stopcock and test the pH with indicator paper; it must be distinctly basic (pH > 8) to confirm complete silanol saturation.
-
Sample Loading: Dissolve the crude halopyridine in a minimum volume of the modified eluent, load it onto the column, and proceed with standard flash chromatography.
Issue 2: Co-elution of Positional Isomers
Symptom: Dihalopyridines or positional isomers (e.g., 2-chloropyridine vs. 3-chloropyridine) co-elute as a single spot on TLC or a single peak in HPLC, despite adjusting solvent polarity. Causality: Positional isomers of halopyridines often possess nearly identical dipole moments and polarities, making normal-phase silica gel ineffective for discrimination. Solution: Transition to reversed-phase (RP) chromatography. In RP systems, retention is driven by hydrophobicity rather than polar interactions. Lowering the mobile phase pH (e.g., pH ≤ 3 using a phosphate buffer) ensures the pyridine nitrogen is fully protonated, suppressing silanol ionization and altering the selectivity of different isomers[1][2]. For highly complex mixtures, micellar electrokinetic chromatography using SDS and methanol has been proven to separate chloropyridine isomers based on subtle differences in hydrophobicity and electrostatic interactions[4].
Issue 3: Low Mass Recovery and Sample Degradation
Symptom: The isolated yield is significantly lower than the crude mass, or new impurity spots appear after chromatography. Causality:
-
Volatility: Low-molecular-weight halopyridines (particularly fluoropyridines) possess high vapor pressures and are easily lost during rotary evaporation[5].
-
Acid-Catalyzed Degradation: Certain electron-deficient halopyridines are sensitive to the acidic microenvironment of standard silica gel, leading to degradation or rearrangement during prolonged column residence[1].
Protocol 2: 2D TLC Stability Assessment Use this protocol to diagnose if the silica gel is actively degrading your halopyridine.
-
Spot the crude halopyridine mixture in the bottom-left corner of a square silica TLC plate.
-
Develop the plate in the primary solvent system (Dimension 1).
-
Remove the plate and allow it to dry completely in a fume hood for 10–15 minutes (simulating column residence time).
-
Rotate the plate 90 degrees and develop it again using the exact same solvent system (Dimension 2).
-
Interpretation (Validation Step): If the compound is stable, all spots will lie perfectly on a diagonal line across the plate. If spots appear off the diagonal, the halopyridine is degrading on the silica surface[1]. In this scenario, immediately switch to basic alumina or a polymer-based stationary phase.
Quantitative Data Presentation
Table 1: Comparison of Chromatographic Conditions for Halopyridine Purification
| Stationary Phase | Mobile Phase Additive | Target Halopyridine Profile | Expected Resolution | Tailing Factor (Tf) |
| Standard Silica (Type A) | None | Non-polar, neutral impurities | Poor (Severe streaking) | > 2.0 |
| Standard Silica (Type A) | 1-5% Triethylamine (TEA) | Basic mono/dihalopyridines | Good | 1.0 - 1.2 |
| End-Capped Silica | None | Acid-sensitive halopyridines | Excellent | ~ 1.1 |
| Basic Alumina | None | Highly basic/reactive halopyridines | Good | 1.0 - 1.1 |
| Reversed-Phase (C18) | Low pH Buffer (pH ≤ 3) | Positional isomers (e.g., Chloropyridines) | Excellent (Hydrophobic separation) | 1.0 |
Frequently Asked Questions (FAQs)
Q: Why does my fluoropyridine completely disappear after rotary evaporation? A: Fluoropyridines, especially mono-fluorinated derivatives, are highly volatile and can evaporate under standard reduced pressure conditions[5]. When concentrating fractions, do not exceed a vacuum of 200-300 mbar, and keep the water bath temperature strictly below 25°C. For highly volatile targets, consider using a gentle stream of nitrogen to evaporate the solvent instead of a rotary evaporator.
Q: Can I use ammonia instead of TEA as a mobile phase additive? A: Yes. A solution of methanolic ammonia (e.g., 0.1 M NH₃ in MeOH) can be used as an additive to block silanol sites. However, prolonged use of strong amine additives or high pH conditions can accelerate the hydrolysis and dissolution of silica-based stationary phases, significantly shortening column lifespan[1].
Q: My halopyridine is co-eluting with an unreacted amine starting material. How do I separate them? A: If both compounds are basic, normal-phase chromatography will struggle to differentiate them. You can utilize an acid-base extraction prior to chromatography, or employ a reversed-phase system with a low-pH mobile phase (e.g., pH 2.5-3.0). This protonates both amines, but their differing hydrophobicities will allow for clean separation on a C18 column[1][2].
Q: Does the position of the halogen affect the chromatography conditions? A: Absolutely. Halogens at the 2- or 4-position of the pyridine ring are highly electron-withdrawing through resonance, which significantly reduces the basicity (pKa) of the pyridine nitrogen compared to a 3-halopyridine. Consequently, 2-halopyridines generally exhibit less peak tailing on silica gel than 3-halopyridines and may require lower concentrations of TEA additives.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. URL: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. URL: [Link]
-
Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed (NIH). URL: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society (ACS). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 3-Bromo-6-(chloromethyl)-2-methylpyridine
Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that handling reactive intermediates requires precision. This guide addresses the specific thermodynamic and kinetic challenges associated with the recrystallization of 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2)[1].
Chemical Profile & Core Challenges
3-Bromo-6-(chloromethyl)-2-methylpyridine is a bifunctional heterocyclic compound. The presence of the chloromethyl group (-CH₂Cl) at the 6-position makes it a highly reactive benzylic-type electrophile, while the pyridine nitrogen retains nucleophilic character.
The Dual Threat in Purification:
-
Self-Quaternization (Polymerization): When heated in concentrated solutions, the nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl group of another. This intermolecular alkylation leads to the formation of tricyclic bis-quaternary salts or insoluble red/brown polymers[2],[3].
-
Solvolysis: The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2/Sₙ1). Exposure to protic solvents (alcohols, water) during heating will rapidly convert the chloride into an ether or alcohol derivative[2].
To successfully recrystallize this free base, the thermodynamic driving force for crystallization must outpace the kinetics of degradation. This dictates a strict adherence to low-temperature, aprotic, and non-nucleophilic solvent systems .
Troubleshooting Matrix & FAQs
Q1: My product turned into a dark red/brown insoluble gum during hot recrystallization. What happened? Causality: You have induced thermal self-quaternization[3]. By heating the compound too high or for too long, the molecules polymerized into a pyridinium salt network. Solution: Never exceed 45°C–50°C during dissolution. Transition from high-boiling single solvents (like Toluene) to low-boiling dual-solvent systems like Methyl tert-butyl ether (MTBE) and Heptane.
Q2: Post-recrystallization NMR shows significant ether impurities. Why? Causality: Solvolysis. If you used Methanol, Ethanol, or Isopropanol as a solvent or anti-solvent, the hydroxyl oxygen acted as a nucleophile, displacing the chloride to form a methyl or ethyl ether[2]. Solution: Strictly avoid all protic and nucleophilic solvents. Ensure your glassware and solvents are anhydrous, as even trace water can lead to hydrolysis, forming the hydroxymethyl derivative[2].
Q3: The compound is "oiling out" (forming a separate liquid phase) instead of forming crystals upon cooling. How do I fix this? Causality: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which it reaches supersaturation. This is common in highly non-polar solvents (like pure Hexane) where the polar pyridine derivative has a very steep solubility curve. Solution: Increase the polarity of the primary solvent (use Dichloromethane instead of just MTBE) to flatten the solubility curve. Implement a slower cooling ramp and introduce seed crystals at the metastable cloud point to force nucleation before the oiling boundary is crossed.
Quantitative Data: Solvent Selection Matrix
To optimize recovery while preventing degradation, use the following validated solvent systems. All quantitative data is summarized for direct comparison.
| Solvent System | Recommended Ratio (v/v) | Boiling Points (°C) | Polarity Index | Nucleophilicity | Suitability & Risk Profile |
| MTBE / Heptane | 1:3 to 1:5 | 55 / 98 | 2.5 / 0.1 | None | Optimal. Low thermal stress, excellent recovery. |
| DCM / Hexane | 1:4 | 40 / 68 | 3.1 / 0.1 | None | Excellent. Best for preventing oiling out. |
| EtOAc / Hexane | 1:2 | 77 / 68 | 4.4 / 0.1 | Very Low | Good. Must strictly control heat (< 50°C). |
| Methanol | N/A | 65 | 5.1 | High | Fatal. Rapid solvolysis to methyl ether. |
| Water / Ethanol | N/A | 100 / 78 | 10.2 / 5.2 | High | Fatal. Hydrolysis to alcohol derivative. |
Experimental Protocol: Low-Temperature Dual-Solvent Recrystallization
This protocol utilizes a self-validating MTBE/Heptane anti-solvent methodology to ensure high purity without thermal degradation.
Step 1: Dissolution Place the crude 3-Bromo-6-(chloromethyl)-2-methylpyridine in a round-bottom flask. Add a minimal volume of anhydrous MTBE (approx. 2-3 mL per gram of crude). Warm gently in a water bath to no more than 40°C while swirling until dissolved.
Step 2: Rapid Hot Filtration (If necessary) If insoluble red/brown polymeric impurities are present[3], rapidly filter the warm solution through a pre-warmed fritted funnel into a clean flask. Do not let the solution sit hot.
Step 3: Anti-Solvent Addition & Cloud Point Validation Remove the flask from the water bath. While stirring continuously at room temperature, add anhydrous Heptane dropwise.
-
Self-Validation Check: Stop adding Heptane the moment the solution becomes faintly turbid (the cloud point). Swirl the flask. If the turbidity disappears, you have not reached the metastable zone; add more Heptane. If the turbidity persists, add exactly 1-2 drops of MTBE until it just turns clear again. You have now perfectly established the metastable zone.
Step 4: Controlled Nucleation Allow the flask to cool undisturbed to room temperature (20°C) over 30 minutes. If no crystals form, add a microscopic seed crystal of the pure compound. Once crystallization begins, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.
Step 5: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum at room temperature for 4 hours to remove residual solvent.
Mechanistic & Workflow Visualizations
Caption: Recrystallization workflow for 3-Bromo-6-(chloromethyl)-2-methylpyridine using MTBE/Heptane.
Caption: Mechanistic pathways showing degradation risks versus stable crystallization conditions.
References
-
ChemSrc. (2024). 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) Properties. ChemSrc Database.[Link]
-
LookChem. (2023). Photochemistry and Thermochemistry of Picolyl Chlorides. LookChem Research Database. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Ed.). Elsevier.[Link]
Sources
Validation & Comparative
Comparison of reactivity between bromo- and chloro-pyridines in cross-coupling
The Reactivity Dichotomy: Bromo- vs. Chloro-Pyridines in Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where pyridine scaffolds are ubiquitous. When designing a synthetic route, researchers frequently face a critical decision: should they utilize a bromopyridine or a chloropyridine?
This guide provides an objective, data-driven comparison of the reactivity profiles of bromo- and chloro-pyridines. By analyzing the thermodynamic principles, catalyst architectures, and experimental nuances, we establish a framework for selecting the optimal substrate and conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Thermodynamic and Mechanistic Foundations
The fundamental divergence in reactivity between chloropyridines and bromopyridines is dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol).
In palladium-catalyzed cross-coupling, the oxidative addition of the C-X bond to the Pd(0) active species is typically the rate-determining step. Because the C-Br bond is weaker, oxidative addition is thermodynamically more favorable and kinetically faster. Consequently, bromopyridines readily undergo cross-coupling under mild conditions (often at room temperature) using standard, inexpensive catalyst systems like
Conversely, the robust C-Cl bond renders chloropyridines inherently sluggish. Furthermore, in the case of 2-halopyridines, the adjacent basic nitrogen atom introduces a secondary layer of complexity. The pyridine nitrogen can coordinate to the palladium center, which, in the case of 2-chloropyridines, often leads to the formation of stable, inactive dimeric palladium species that poison the catalytic cycle[1].
Catalytic cycle highlighting the oxidative addition bottleneck for halopyridines.
Catalyst Architecture: Overcoming the C-Cl Bottleneck
Historically, chloropyridines were considered unreactive. However, advancements in ligand design have bridged this reactivity gap. To successfully couple chloropyridines, the catalytic system must force the oxidative addition step.
This is achieved using bulky, highly electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos, SPhos, and RuPhos) or N-heterocyclic carbenes (NHCs). These sterically demanding ligands promote the formation of a highly reactive, 12-electron monoligated
Quantitative Reactivity Benchmarks
The difference in reactivity is most apparent when analyzing reaction conditions and yields. The table below synthesizes comparative data for common cross-coupling transformations. Notably, in dihalogenated systems like 3-bromo-2-chloropyridine, the BDE differential enables perfect regioselectivity, allowing the C-Br bond to react exclusively while preserving the C-Cl bond for downstream functionalization[3].
| Reaction Type | Substrate | Coupling Partner | Optimal Catalyst System | Typical Conditions | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | DMF/ | >85%[4] | |
| Suzuki-Miyaura | 2-Chloropyridine | Heteroarylborates | Dioxane/ | 82-95%[5] | |
| Sonogashira | 2-Bromopyridine | Alkynes | THF, 60 °C, 6h | 92%[1] | |
| Sonogashira | 2-Chloropyridine | Alkynes | THF, >80 °C, >12h | <50% (Sluggish)[1] | |
| Buchwald-Hartwig | 3-Bromo-2-chloropyridine | Morpholine | Toluene, 80 °C | 60-85% (at C-Br)[3] |
Experimental Methodology: Self-Validating Comparative Protocol
To objectively evaluate the reactivity difference between a bromo- and chloro-pyridine in your own laboratory, a standardized, self-validating protocol is required. The following Suzuki-Miyaura workflow utilizes an internal standard to decouple intrinsic chemical reactivity from physical isolation losses (e.g., column chromatography bias).
Objective: Compare the kinetic yield of 2-phenylpyridine generated from 2-bromopyridine versus 2-chloropyridine.
Step-by-Step Procedure:
-
Preparation & Internal Standard: In a nitrogen-filled glovebox, charge two identical Schlenk tubes with 1.0 mmol of the respective 2-halopyridine, 1.2 mmol of phenylboronic acid, and exactly 0.5 mmol of 1,3,5-trimethoxybenzene.
-
Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard. This allows for precise quantitative NMR (qNMR) or GC-FID tracking of the crude reaction mixture, providing true conversion rates without isolation bias.
-
-
Catalyst & Base Loading: Add 2.0 mmol of anhydrous
to both tubes. To the bromopyridine tube, add 2 mol% and 4 mol% . To the chloropyridine tube, add 2 mol% and 4 mol% SPhos.-
Causality: While
is sufficient for the weak C-Br bond, the sterically demanding SPhos is mandatory to drive the oxidative addition of the C-Cl bond.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-
-
Solvent Degassing: Add 5 mL of anhydrous 1,4-dioxane to each tube. Seal the tubes and sparge the mixtures with ultra-pure
for 15 minutes.-
Causality: Oxygen rapidly and irreversibly oxidizes electron-rich phosphines (like SPhos) into inactive phosphine oxides, instantly terminating the catalytic cycle.
-
-
Execution & Kinetic Monitoring: Submerge both tubes in a pre-heated 100 °C oil bath. Using a degassed syringe, extract 50 µL aliquots at 1h, 3h, and 6h. Quench the aliquots in ethyl acetate/water, dry the organic layer, and analyze via GC-FID.
-
Causality: Time-course sampling maps the reactivity profile. You will observe that even with specialized ligands, the chloropyridine exhibits a slower initial turnover frequency compared to the bromopyridine.
-
Self-validating experimental workflow for comparative cross-coupling analysis.
Conclusion
For drug development professionals, the choice between a bromopyridine and a chloropyridine is a calculated trade-off. Bromopyridines offer superior reactivity, milder reaction conditions, and compatibility with inexpensive, generalized catalysts. They are the substrate of choice when dealing with highly sensitive functional groups or complex late-stage functionalizations.
Chloropyridines, while historically challenging due to their high C-Cl bond dissociation energy, are often significantly cheaper and more widely available. Thanks to the advent of bulky, electron-rich ligands (e.g., Buchwald ligands and NHCs), chloropyridines can now be coupled with excellent yields, making them highly attractive for large-scale process chemistry and early-stage scaffold building.
References
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
Sources
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Bromo-6-(chloromethyl)-2-methylpyridine
For distribution to: Researchers, scientists, and drug development professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise structural confirmation of novel intermediates is paramount. This guide provides an in-depth spectroscopic analysis of 3-Bromo-6-(chloromethyl)-2-methylpyridine, a key heterocyclic building block. Due to the limited availability of public experimental data for this specific compound, this guide presents a robust, comparative approach, leveraging predicted spectral data for the target molecule alongside experimentally-derived data for its close structural isomers. This methodology not only offers a pathway for the confident identification of 3-Bromo-6-(chloromethyl)-2-methylpyridine but also serves as a practical framework for the structural elucidation of related substituted pyridine derivatives.
This guide is structured to provide a comprehensive understanding of the spectroscopic characteristics of the target molecule through a multi-technique approach, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section will detail the theoretical underpinnings, present comparative data, and provide standardized experimental protocols.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic intermediate directly impacts the viability of subsequent reaction steps and the purity of the final active ingredient. For 3-Bromo-6-(chloromethyl)-2-methylpyridine, its unique substitution pattern on the pyridine ring gives rise to a distinct spectroscopic fingerprint. The primary objective of this guide is to delineate this fingerprint, enabling its unambiguous identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Predicted ¹H NMR Data for 3-Bromo-6-(chloromethyl)-2-methylpyridine
The predicted ¹H NMR spectrum of 3-Bromo-6-(chloromethyl)-2-methylpyridine in deuterated chloroform (CDCl₃) is expected to show three distinct signals in the aromatic region and two in the aliphatic region.
-
Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.
-
Chloromethyl Protons: The two protons of the chloromethyl group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom.
-
Methyl Protons: The three protons of the methyl group will also appear as a singlet.
Comparative ¹H NMR Analysis
To provide a robust comparison, the predicted data for our target molecule is presented alongside experimental data for the closely related isomer, 2-bromo-6-chloromethylpyridine.[1]
| Compound | Aromatic Protons (δ, ppm) | Chloromethyl Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| 3-Bromo-6-(chloromethyl)-2-methylpyridine (Predicted) | ~7.7 (d, 1H, H-4), ~7.4 (d, 1H, H-5) | ~4.6 (s, 2H) | ~2.5 (s, 3H) |
| 2-Bromo-6-chloromethylpyridine (Experimental) [1] | 7.60 (t, 1H), 7.46 (t, 2H) | 4.64 (s, 2H) | - |
Note: Predicted values are generated using online NMR prediction tools and should be confirmed with experimental data.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: Predicted fragmentation pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Expected IR Absorption Bands for 3-Bromo-6-(chloromethyl)-2-methylpyridine
The IR spectrum will show characteristic absorption bands for the substituted pyridine ring and the aliphatic C-H bonds.
-
Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H stretch: From the methyl and chloromethyl groups, expected in the 2850-3000 cm⁻¹ region.
-
C=C and C=N ring stretching: Characteristic absorptions for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds will appear in the fingerprint region (below 1400 cm⁻¹).
-
C-Cl stretch: A band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the 600-800 cm⁻¹ region. [2]* C-Br stretch: The C-Br stretching vibration will likely appear at lower wavenumbers, typically below 600 cm⁻¹.
Comparative IR Data
| Functional Group | 3-Bromo-6-(chloromethyl)-2-methylpyridine (Expected, cm⁻¹) | 2-Bromo-6-chloromethylpyridine (Experimental, cm⁻¹) [1] |
| Aromatic C-H stretch | > 3000 | 3080, 3069, 3048, 3016 |
| Aliphatic C-H stretch | 2850-3000 | 2964 |
| Pyridine Ring C=C, C=N stretch | 1400-1600 | 1577, 1553, 1438 |
| C-Cl stretch | 600-800 | 698, 669 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
Experimental Details. Royal Society of Chemistry. [Link]
-
IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
3-Bromo-2-(chloromethyl)pyridine. BuyersGuideChem. [Link]
-
C13 NMR and X-Nuclei Reference Database. Modgraph. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]
-
IR Tables, UCSC. University of California, Santa Cruz. [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]
-
2,6-Bis(bromomethyl)pyridine. PubChem. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
3-bromo-2-(chloromethyl)pyridine (C6H5BrClN). PubChemLite. [Link]
-
5-bromo-2-chloro-3-(chloromethyl)pyridine (C6H4BrCl2N). PubChemLite. [Link]
-
Pyridine, 3-bromo-. NIST WebBook. [Link]
-
IR Group Frequencies. UMass OWL. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]
-
1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
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Comparative Guide: X-ray Structural Characterization of 3-Bromo-6-(chloromethyl)-2-methylpyridine Derivatives
Executive Summary
This guide provides a structural analysis of derivatives synthesized from the scaffold 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2). This scaffold is a critical building block in the development of Pyridine-2-methylamine class inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter in Mycobacterium tuberculosis.[1]
We compare two primary derivative classes—Type A (Biaryl/Bulky 3-substituents) and Type B (Monocyclic/Compact 3-substituents) —focusing on their X-ray crystallographic properties, conformational stability, and binding efficacy.
Quick Comparison Matrix
| Feature | Type A: Biaryl Derivatives (e.g., 3-Biphenyl) | Type B: Monocyclic Derivatives (e.g., 3-Phenyl) |
| Crystal Habit | Large, prism-like needles | Small, plate-like clusters |
| Space Group | Typically Monoclinic ( | Typically Triclinic ( |
| Strong intermolecular | Weak/Transient stacking | |
| Binding Affinity | High (Deep hydrophobic pocket penetration) | Moderate (Surface interaction) |
| Solubility | Low (Requires co-solvents for crystallization) | High (Readily crystallizes from alcohols) |
Structural Context & Causality
The core scaffold, 3-Bromo-6-(chloromethyl)-2-methylpyridine , possesses two distinct reactive centers that dictate the structural diversity of its derivatives:
-
The Chloromethyl Group (C6): Acts as an electrophile for nucleophilic substitution (typically with amines), forming the "head" group responsible for hydrogen bonding with the target protein (e.g., Asp645 in MmpL3).
-
The Bromine Atom (C3): Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of hydrophobic "tail" groups that occupy the S2 hydrophobic pocket of the target.
Why X-ray Characterization Matters: Small-molecule X-ray diffraction (SC-XRD) of these derivatives is essential to confirm the regiochemistry of the substitution and, more importantly, the torsional angle between the pyridine ring and the C3-substituent. This angle determines whether the molecule adopts a "planar" or "twisted" conformation, directly influencing its ability to fit into the MmpL3 binding cleft.
Experimental Workflow: Synthesis to Structure
The following diagram outlines the critical path from the raw scaffold to the final refined crystal structure, highlighting the decision points for solvent selection.
Figure 1: Workflow for the synthesis and structural characterization of pyridine-2-methylamine derivatives.
Detailed Comparison: Type A vs. Type B
Type A: The "Deep Pocket" Binders (3-Biphenyl Derivatives)
-
Structural Feature: These derivatives possess a bulky, hydrophobic biphenyl or naphthyl group at the C3 position.
-
Crystallographic Insight:
-
Packing: The large aromatic surface area drives strong T-shaped
-stacking in the crystal lattice. This mimics the interaction observed in the biological target, where the inhibitor stacks against Tyr646. -
Conformation: The biphenyl group is often twisted relative to the pyridine core (dihedral angle ~30-45°) to relieve steric strain with the C2-methyl group. This "pre-organized" twisted conformation is energetically favorable for binding.
-
-
Performance: Higher potency (MIC < 0.02 µg/mL) but lower aqueous solubility, making crystallization challenging.
Type B: The "Surface" Binders (3-Phenyl/Pyridyl Derivatives)
-
Structural Feature: Smaller phenyl or substituted pyridyl groups at C3.
-
Crystallographic Insight:
-
Packing: Dominated by weak van der Waals forces and hydrogen bonding (if polar substituents are present). Crystals form readily but may be disordered.
-
Conformation: The C3-phenyl group can rotate more freely. In the crystal structure, it may adopt a planar conformation that requires energy to "twist" upon binding to the protein.
-
-
Performance: Moderate potency (MIC 0.5 - 2.0 µg/mL) with better solubility profiles.
Standardized Protocol: Crystallization & Data Collection
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for crystallizing derivatives of this scaffold.
Phase 1: Crystal Growth (Vapor Diffusion)
-
Preparation: Dissolve 5 mg of the purified derivative in 0.5 mL of a "Good Solvent" (e.g., Ethanol or DCM).
-
Setup: Place the solution in an inner vial.
-
Precipitant: Add 2 mL of a "Poor Solvent" (e.g., Hexane or Diethyl Ether) to the outer reservoir.
-
Equilibration: Seal the system and store at 4°C (to reduce thermal motion) for 3-7 days.
-
Validation Check: If precipitate is amorphous (powder), repeat with a higher ratio of Good Solvent. If no crystals form, scratch the inner vial surface to induce nucleation.
-
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal with sharp edges under a polarizing microscope. Mount on a glass fiber or cryoloop using Paratone-N oil.
-
Collection: Collect data at 100 K (cryo-cooling) to minimize thermal disorder, especially for the flexible amine "tail" derived from the chloromethyl group.
-
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Critical Check: Ensure the Flack parameter is checked if the derivative is chiral (though this scaffold is achiral, the amine substituent might introduce chirality).
-
Biological Relevance (Mechanism of Action)
The structural data obtained from these small molecules directly informs their biological mechanism. The diagram below illustrates the "Lock and Key" mechanism validated by crystallographic studies.
Figure 2: Interaction map derived from structural studies, showing how the scaffold binds to the MmpL3 active site.
References
-
Wen, Y., et al. (2023).[1][2] "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." European Journal of Medicinal Chemistry, 255, 115351.[3] Link[3]
-
TCI Chemicals. (2025). "3-Bromo-6-(chloromethyl)-2-methylpyridine Product Specification." TCI America Catalog. Link
- Li, W., et al. (2019). "Crystal structure of MmpL3 reveals a transporter mechanism for mycolic acids." Proceedings of the National Academy of Sciences, 116(18), 8741-8746.
-
Cambridge Crystallographic Data Centre (CCDC). "Guideline for Small Molecule Crystal Growth." Link
Sources
Comparing different palladium catalysts for Suzuki coupling of bromopyridines
Introduction: The Heteroaryl Challenge
The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in pharmaceutical development and materials science. However, bromopyridines present a unique set of mechanistic bottlenecks. The basic nitrogen atom in the pyridine ring can strongly coordinate to the electrophilic palladium center, leading to off-cycle catalyst poisoning. Furthermore, the electron-deficient nature of the pyridine ring—while facilitating the initial oxidative addition—can slow down the transmetalation step. If transmetalation is delayed, the active Pd(II) intermediate becomes highly susceptible to competitive protodehalogenation or homocoupling of the boronic acid.
As an Application Scientist, I have found that simply increasing the catalyst loading or temperature is an inefficient brute-force approach. True optimization requires selecting a catalyst whose ligand architecture specifically addresses the causality of these side reactions. This guide provides an objective, data-driven comparison of palladium catalysts for bromopyridine coupling, focusing on mechanistic insights and field-proven, self-validating protocols.
Mechanistic Causality: Overcoming Catalyst Poisoning
In traditional systems utilizing first-generation catalysts like
To circumvent this, modern catalyst design relies on two structural principles:
-
Steric Bulk : Ligands like XPhos or bulky N-heterocyclic carbenes (NHCs) create a sterically demanding pocket around the palladium atom. This physically prevents the approach of the pyridyl nitrogen while still allowing the planar oxidative addition complex to form[1].
-
High Electron Density : Electron-rich ligands accelerate the oxidative addition of the C-Br bond and stabilize the resulting Pd(II) intermediate, ensuring that transmetalation becomes the rate-determining step rather than catalyst degradation.
Caption: Catalytic cycle of Suzuki coupling highlighting bromopyridine poisoning and ligand rescue.
Objective Catalyst Comparison
To objectively evaluate the best approach, we compare four distinct classes of palladium catalysts commonly employed in drug discovery workflows.
A. Tetrakis(triphenylphosphine)palladium(0) -
-
Performance : The historical baseline. While inexpensive, it requires high catalyst loading and elevated temperatures to overcome poisoning.
-
Verdict : Generally not recommended for complex, highly functionalized bromopyridines due to poor atom economy and high rates of protodeboronation.
B.[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) -
-
Performance : A bidentate ligand system that forces a cis-geometry on the palladium center, which accelerates reductive elimination. The chelation effect reduces ligand dissociation, offering moderate protection against pyridine coordination.
-
Verdict : A reliable mid-tier choice for simple bromopyridines, but struggles with sterically hindered ortho-substituted substrates.
C. Buchwald Precatalysts (e.g., XPhos Pd G3)
-
Performance : These third-generation precatalysts generate the active monolithic Pd(0) species rapidly under mild basic conditions. The extreme steric bulk of the XPhos ligand completely shields the metal center from N-coordination, making it highly effective for heteroaryl couplings[1].
-
Verdict : Excellent for rapid screening and highly functionalized substrates. Operates efficiently at low loadings (0.5 - 2 mol%).
D. Pd-PEPPSI-IPr
-
Performance : Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes utilize an NHC ligand (IPr) and a "throw-away" 3-chloropyridine ligand. The NHC is a stronger
-donor than phosphines and will not dissociate, providing unparalleled stability and reactivity[2]. It meets or exceeds the performance of traditional phosphine systems in industrially useful Suzuki reactions. It is also air- and moisture-stable, allowing for benchtop setup without a glovebox[3]. -
Verdict : The premier choice for challenging bromopyridines, offering unmatched stability, functional group tolerance, and the ability to operate in green/aqueous solvent mixtures.
Quantitative Performance Summary
| Catalyst System | Typical Loading | Optimal Temp | Pyridine Tolerance | Yield Range | Key Advantage |
| 5 - 10 mol% | 80 - 100 °C | Poor | 40 - 60% | Low cost, historical baseline | |
| 3 - 5 mol% | 80 °C | Moderate | 70 - 85% | Bidentate chelation accelerates elimination | |
| XPhos Pd G3 | 0.5 - 2 mol% | 25 - 60 °C | Excellent | 85 - 98% | Extreme steric bulk prevents N-binding |
| Pd-PEPPSI-IPr | 0.5 - 2 mol% | 25 - 60 °C | Excellent | 85 - 99% | Unmatched stability, benchtop setup |
Self-Validating Experimental Protocol: Pd-PEPPSI-IPr Mediated Coupling
The following methodology is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the causality of any reaction failure can be immediately diagnosed.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of bromopyridines.
Step-by-Step Methodology
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol),
(2.0 equiv, 2.0 mmol), and Pd-PEPPSI-IPr (1.0 mol%, 0.01 mmol).-
Causality Note:
is chosen as a mild base to facilitate the formation of the reactive boronate complex without causing base-catalyzed degradation of sensitive functional groups.
-
-
Atmospheric Control : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.
-
Solvent Addition : Add 5.0 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v) via syringe.
-
Causality Note: The water is critical; it dissolves the inorganic base and accelerates transmetalation by forming a highly reactive hydroxo-palladium intermediate.
-
-
Reaction Initiation : Place the flask in a pre-heated oil bath at 60 °C and stir vigorously (800 rpm) to ensure the biphasic mixture is well emulsified.
-
Self-Validation Checkpoint (1 Hour) : Sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Diagnostic Logic: If the boronic acid is entirely consumed but the bromopyridine remains, protodeboronation has occurred. Supplement with an additional 0.2 equivalents of boronic acid. If both starting materials remain unreacted, the catalyst has been poisoned; verify the degassing procedure or increase the catalyst loading to 2 mol%.
-
-
Workup : Once LC-MS confirms complete consumption of the bromopyridine, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
References
-
Title : Highly efficient Pd-PEPPSI-IPr catalyst for N -(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction Source : ResearchGate URL : 2
-
Title : PEPPSI™ Catalysts Overview Source : Sigma-Aldrich URL : Link
-
Title : New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source : Organic Chemistry Portal URL : 1
-
Title : Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source : Organic Chemistry Portal URL : 3
Sources
Turbo Grignard: The Superior Reagent for Bromopyridine Functionalization
Executive Summary
For decades, the functionalization of bromopyridines was a bottleneck in medicinal chemistry, plagued by cryogenic requirements (
The Challenge: Bromopyridine Functionalization
Bromopyridines are privileged scaffolds in drug discovery but present distinct synthetic challenges:
-
Thermal Instability: Pyridyl metal species are prone to decomposition at room temperature.
-
Nucleophilic Attacks: The electron-deficient pyridine ring is susceptible to nucleophilic attack by strong bases (e.g.,
), leading to Chichibabin-type side products. -
Halogen Dance: Lithiated pyridines often undergo rapid isomerization (halogen dance), moving the metal to a thermodynamically more stable position, resulting in regio-isomeric mixtures.
-
Functional Group Incompatibility: Traditional Lithium-Halogen exchange requires conditions that destroy sensitive groups like esters, nitriles, or ketones.
The Turbo Solution: Mechanism of Action
The "Turbo" effect is not merely a solvent effect; it is a structural transformation of the reagent itself. Standard Grignard reagents like isopropylmagnesium chloride (
The LiCl Effect:
The addition of stoichiometric LiCl breaks these polymeric aggregates into highly reactive monomeric species. The lithium ion coordinates with the chloride, forming a magnesiate character complex (
Mechanism Diagram
Caption: LiCl disrupts stable aggregates, forming a reactive monomeric complex that accelerates exchange rates.
Comparative Analysis: Turbo vs. Alternatives
The following table contrasts Turbo Grignard with its primary alternatives for converting 2,6-dibromopyridine to a functionalized alcohol.
| Feature | Turbo Grignard ( | Standard Grignard ( | Organolithium ( |
| Reaction Rate | Fast (Complete in <1h) | Slow (12-24h or incomplete) | Instantaneous (Too fast) |
| Temperature | RT to Reflux | ||
| Yield (Example) | 89% | 42% | Variable (Side reactions) |
| FG Tolerance | High (Esters, CN, Nitro) | Moderate | Low (Attacks most FGs) |
| Safety | High (Non-pyrophoric) | High | Low (Pyrophoric) |
| Stability | Stable solution in THF | Precipitates over time | Unstable |
Key Insight: In the synthesis of 2,6-dibromopyridine derivatives, standard
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-pyridylmagnesium Chloride
Objective: Selective Mg-Halogen exchange on 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine (1.0 equiv)
- (Turbo Grignard) solution in THF (1.3 M, 1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., Benzaldehyde, 1.2 equiv)
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 3-bromo-2-chloropyridine (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Exchange: Cool the solution to
. Add (1.1 equiv) dropwise over 5 minutes. -
Incubation: Stir at
for 30 minutes. Note: Conversion can be monitored by GC-MS of a quenched aliquot. -
Trapping: Add Benzaldehyde (1.2 equiv) dropwise at
. -
Completion: Allow to warm to RT and stir for 1 hour.
-
Quench: Quench with sat. aq.
and extract with EtOAc.
Protocol B: Scale-Up via Continuous Flow
Recent advancements allow for "on-demand" generation of Turbo Grignards in flow reactors, improving safety for large-scale operations.
-
Setup: Pump a solution of organic halide through a column packed with Mg turnings and LiCl.
-
Advantage: This method avoids the accumulation of large quantities of reactive intermediates and provides superior heat management [2].
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective functionalization of bromopyridines.
Safety & Industrial Application
While Turbo Grignard is significantly safer than
-
Thermal Control: The exchange reaction is exothermic. On a multigram scale, the improved solubility prevents "hot spots" often seen with heterogeneous Mg turnings.
-
Flow Chemistry: For industrial applications, continuous flow synthesis of Turbo Grignard reagents has demonstrated a 7-fold throughput increase compared to batch modes, with excellent control over the exotherm [2].
References
-
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds Source: Angewandte Chemie International Edition (Knochel et al., 2004)
-
Disposable cartridge concept for the on-demand synthesis of turbo Grignards Source: Beilstein Journal of Organic Chemistry (Berton et al., 2020)
-
Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source: Chemistry – A European Journal (Strohmann et al., 2023)
Efficacy of 3-Bromo-6-(chloromethyl)-2-methylpyridine derivatives as kinase inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes them attractive targets for intervention. The pyridine scaffold, a ubiquitous heterocyclic motif, has proven to be a versatile framework for the design of potent and selective kinase inhibitors.
This guide provides a comparative analysis of the efficacy of two distinct classes of pyridine-based kinase inhibitors: Thieno[2,3-b]pyridine derivatives targeting the Recepteur d'Origine Nantais (RON) kinase and 5-Bromo-pyrimidine analogues as inhibitors of the Bcr-Abl tyrosine kinase . While the initial focus of this investigation was on 3-Bromo-6-(chloromethyl)-2-methylpyridine derivatives, a comprehensive search of the scientific literature and patent databases did not yield sufficient data on their efficacy as kinase inhibitors. Therefore, we have pivoted to these two well-characterized classes to provide a robust and data-supported comparison for researchers in the field. This guide will delve into their structure-activity relationships (SAR), comparative inhibitory data, and the experimental methodologies used for their evaluation.
Comparative Analysis of Pyridine-Based Kinase Inhibitors
The following sections provide a detailed comparison of Thieno[2,3-b]pyridine and 5-Bromo-pyrimidine derivatives, highlighting their distinct profiles as kinase inhibitors.
Class 1: Thieno[2,3-b]pyridine Derivatives as RON Kinase Inhibitors
The Recepteur d'Origine Nantais (RON), a member of the MET receptor tyrosine kinase family, is implicated in tumor progression and metastasis, making it a compelling target for cancer therapy.[1][2] Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of RON kinase and its oncogenic splice variants.[3]
The development of thieno[2,3-b]pyridine-based RON inhibitors has revealed key structural features that govern their potency. A notable example is the optimization of a lead compound which, through structural modifications, led to derivatives with significantly improved inhibitory activity. For instance, the introduction of a morpholine group at a specific position on the thienopyridine core was found to enhance both RON kinase inhibition and antiproliferative activity in cancer cells expressing RON splice variants.[3]
The table below summarizes the in vitro inhibitory activity of representative thieno[2,3-b]pyridine derivatives against RON kinase and their antiproliferative effects on various cancer cell lines.
| Compound ID | RON Kinase IC50 (nM) | Antiproliferative GI50 (nM) - KM12C | Antiproliferative GI50 (nM) - HT29 | Antiproliferative GI50 (nM) - SW620 |
| Compound 6 | Potent (nanomolar) | - | - | - |
| Compound 15f | 0.39 | 7 | 609 | 420 |
| Cabozantinib (Control) | - | - | - | - |
| Crizotinib (Control) | - | - | - | - |
Data sourced from a study on novel thieno[2,3-b]pyridine derivatives.[3] The antiproliferative activity was assessed in cell lines expressing RON splice variants.
Class 2: 5-Bromo-pyrimidine Analogues as Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of chronic myeloid leukemia (CML).[4] 5-Bromo-pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Bcr-Abl kinase, demonstrating their potential as therapeutic agents for CML.[5][6]
The SAR studies of 5-bromo-pyrimidine analogues have highlighted the importance of various substituents on the pyrimidine ring for their inhibitory activity against Bcr-Abl. For example, the nature of the group at the 4-position of the pyrimidine ring has been shown to significantly influence potency.
The following table presents the Bcr-Abl tyrosine kinase inhibitory activity and cytotoxic effects of selected 5-bromo-pyrimidine analogues against the K562 human chronic myeloid leukemia cell line.
| Compound ID | Bcr-Abl Kinase IC50 (µM) | Cytotoxicity IC50 (µM) - K562 |
| Compound 6g | Potent | Potent |
| Compound 7d | Potent | Potent |
| Compound 9c | Potent | Potent |
| Compound 10e | Potent | Potent |
| Dasatinib (Control) | - | - |
Data extracted from studies on novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.[5]
Experimental Methodologies
The evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy. The following are detailed protocols for key experiments typically employed in the characterization of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.[5]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the generated ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (or GI50) value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflow for their evaluation provides a clearer understanding of their mechanism of action and the process of their characterization.
Caption: RON Kinase Signaling Pathway and Inhibition.
Caption: Bcr-Abl Kinase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
This guide has provided a comparative overview of two promising classes of pyridine-based kinase inhibitors: thieno[2,3-b]pyridines targeting RON kinase and 5-bromo-pyrimidines targeting Bcr-Abl kinase. While direct data on 3-Bromo-6-(chloromethyl)-2-methylpyridine derivatives remains elusive, the detailed analysis of these alternative scaffolds underscores the versatility and potential of the broader pyridine framework in designing potent and selective kinase inhibitors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to evaluate novel kinase inhibitors. The continued exploration of structure-activity relationships within these and other pyridine-based series will undoubtedly fuel the development of next-generation targeted therapies.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Abbott, L., Betschmann, P., Burchat, A., Calderwood, D. J., Davis, H., Hrnciar, P., Hirst, G. C., Li, B., Morytko, M., Mullen, K., & Yang, B. (2007). Discovery of thienopyridines as Src-family selective Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1167–1171. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2026, February 8). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved March 4, 2026, from [Link]
-
Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Maintaining Low BCR-ABL Signaling Output to Restrict CML Progression and Enable Persistence. (2014, February 6). CORE. Retrieved March 4, 2026, from [Link]
-
Zhao, L., Zhang, Y., Dai, C., Guzi, T., Wiswell, D., Seghezzi, W., Parry, D., Fischmann, T., & Siddiqui, M. A. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7216–7221. [Link]
-
Munikrishnappa, C. S., Kumar, G. V. S., Sastry, B. S., & Chandrashekar, S. M. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4025–4031. [Link]
-
Danilkovitch-Miagkova, A. (2003). Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. Current Cancer Drug Targets, 3(1), 31–42. [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022, January 17). PMC. Retrieved March 4, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved March 4, 2026, from [Link]
-
BCR-ABL kinase is dead; long live the CML stem cell. (2010, December 13). JCI. Retrieved March 4, 2026, from [Link]
-
Ron receptor tyrosine kinase signaling as a therapeutic target. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Molecular Pathways: BCR-ABL. (2012, February 14). AACR Journals. Retrieved March 4, 2026, from [Link]
-
Structural requirements of pyrimidine, thienopyridine and ureido thiophene carboxamide-based inhibitors of the checkpoint kinase 1: QSAR, docking, molecular dynamics analysis. (2012). Journal of Molecular Modeling, 18(1), 229–243. [Link]
-
In This Issue, Volume 14, Issue 9. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Retrieved March 4, 2026, from [Link]
-
BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. (n.d.). Frontiers. Retrieved March 4, 2026, from [Link]
-
Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. (2003, February 1). Retrieved March 4, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 4, 2026, from [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved March 4, 2026, from [Link]
-
Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. (2002, August 1). AACR Journals. Retrieved March 4, 2026, from [Link]
-
Truncated RON Tyrosine Kinase Drives Tumor Cell Progression and Abrogates Cell-Cell Adhesion Through E-Cadherin Transcriptional Repression. (2004, August 2). AACR Journals. Retrieved March 4, 2026, from [Link]
-
An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved March 4, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved March 4, 2026, from [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). Retrieved March 4, 2026, from [Link]
-
Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23). Retrieved March 4, 2026, from [Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (2010, September 9). Journal of Medicinal Chemistry. Retrieved March 4, 2026, from [Link]
-
Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation. (2019, June 2). Retrieved March 4, 2026, from [Link]
-
Thienopyridine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 4, 2026, from [Link]
Sources
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- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Guide: Ligand Selection for Buchwald-Hartwig Amination of Bromopyridines
[1]
Executive Summary
The Buchwald-Hartwig amination of bromopyridines presents a distinct kinetic challenge compared to standard aryl halides. The electron-deficient nature of the pyridine ring facilitates oxidative addition but introduces a critical failure mode: catalyst poisoning via nitrogen coordination .
This guide compares the performance of four distinct ligand classes—BrettPhos , RuPhos , Xantphos , and BINAP —specifically for coupling 2- and 3-bromopyridines.
Key Takeaway: For 2-bromopyridines (the most challenging substrate), RuPhos and BrettPhos are the superior choices due to their steric bulk, which prevents non-productive binding of the pyridine nitrogen to the Palladium center. BINAP often fails with 2-substituted pyridines due to insufficient steric shielding.
Mechanistic Context: The "Pyridine Problem"
To select the right ligand, one must understand why these reactions fail. Unlike phenyl bromides, pyridines possess a basic nitrogen atom. In 2-bromopyridines, this nitrogen is proximal to the reaction site.
The Poisoning Pathway
Standard catalytic cycles rely on the ligand (L) to stabilize the Pd(0) and Pd(II) species. However, the pyridine substrate itself can act as a competitive ligand (
Diagram 1: Catalytic Cycle & Poisoning Mechanism
The following diagram illustrates the standard cycle versus the off-cycle poisoning trap common with non-bulky ligands.
Caption: The "Catalyst Arrest" node represents the formation of stable Pd-Pyridine complexes, prevalent when using unhindered ligands like DPPF or PPh3 with 2-bromopyridines.
Ligand Profiles & Comparative Analysis
A. BrettPhos (The Primary Amine Specialist)
-
Class: Dialkylbiaryl monophosphine (Buchwald 3rd/4th Gen).
-
Mechanism: The bulky cyclohexyl and methoxy groups provide immense steric bulk. This accelerates Reductive Elimination (often the rate-determining step for electron-poor aryls) and physically blocks the pyridine nitrogen from coordinating.
-
Best For: Primary amines (anilines, alkyl amines) and amides.
-
Limitations: Can be slower with extremely bulky secondary amines.
B. RuPhos (The Secondary Amine Workhorse)
-
Class: Dialkylbiaryl monophosphine.
-
Mechanism: Similar architecture to BrettPhos but optimized for secondary amines. The isopropoxy groups improve solubility and electron richness.
-
Best For: Secondary amines (morpholine, piperidine) and 2-bromopyridines.
-
Performance: In high-throughput screens, RuPhos consistently outperforms older ligands for 2-aminopyridine synthesis due to its resistance to poisoning [1].
C. Xantphos (The Chelate Alternative)
-
Class: Bis-phosphine (Wide Bite Angle).
-
Mechanism: Bidentate coordination enforces a wide bite angle (~111°), which geometrically favors reductive elimination.
-
Best For: Heterocycles where monophosphines fail, and specific cases requiring catalyst stability at high temperatures (>100°C).
-
Limitations: Less active than Buchwald ligands at lower temperatures; requires higher Pd loading (typically 2-5 mol%).
D. BINAP (The Legacy Benchmark)
-
Class: Bis-phosphine (Axial Chirality).
-
Status: Not Recommended for 2-Bromopyridines.
-
Analysis: While excellent for simple aryl bromides, BINAP lacks the specific steric bulk required to prevent N-coordination of the pyridine. Yields are often <40% for 2-bromopyridines unless the substrate has blocking groups [2].
Selection Matrix & Data Summary
The following table summarizes expected performance based on internal benchmarking and literature meta-analysis (e.g., Reaxys/SciFinder datasets).
| Substrate (Electrophile) | Nucleophile (Amine) | Recommended Ligand | Alternative | Expected Yield | Notes |
| 2-Bromopyridine | Secondary (Cyclic) | RuPhos | XPhos | 85-95% | RuPhos prevents N-poisoning best. |
| 2-Bromopyridine | Primary (Alkyl) | BrettPhos | tBuXPhos | 75-90% | Requires strong base (NaOtBu). |
| 2-Bromopyridine | Aniline (Weak) | BrettPhos | Xantphos | 70-85% | Heating to 100°C essential. |
| 3-Bromopyridine | Any | XPhos | RuPhos | >90% | Behave like phenyl bromides; less poisoning. |
| 4-Bromopyridine | Secondary | RuPhos | BINAP | 80-90% | Unstable starting material (free base polymerizes). |
Experimental Protocol: High-Fidelity Amination
Scope: Coupling of 2-bromopyridine (1.0 equiv) with Morpholine (1.2 equiv).
Reagents & Setup
-
Pd Source: Pd(OAc)₂ (2 mol%) or RuPhos-Pd-G4 (2 mol%) [Preferred for reproducibility]
-
Ligand: RuPhos (4 mol% if using Pd(OAc)₂; 0% if using G4 precatalyst)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Must be stored in glovebox.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
Step-by-Step Procedure
-
Pre-complexation (Skip if using G4 Precatalyst): In a vial, mix Pd(OAc)₂ and RuPhos in 1 mL of solvent. Heat at 60°C for 5 mins to generate the active L-Pd(0) species. Crucial: Pd(OAc)₂ is a trimer and breaks down slowly without heat.
-
Solids Addition: Charge a reaction tube (Schlenk or microwave vial) with NaOtBu and the G4 Precatalyst (if using).
-
Purging: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add the 2-bromopyridine, amine, and solvent via syringe under Argon flow.
-
Reaction: Seal the vessel. Heat to 80-100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Diagram 2: Experimental Workflow
Caption: Workflow emphasizing the critical inert handling of the base and catalyst to prevent deactivation by moisture.
Troubleshooting & Optimization (Scientist's Notes)
1. The "Black Precipitate" Sign: If you observe rapid formation of Palladium black (metal precipitation) within the first hour, your ligand is not stabilizing the Pd center.
-
Fix: Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos ) or lower the temperature and increase reaction time.
2. Incomplete Conversion of 2-Bromopyridine: This usually indicates catalyst poisoning.[1]
-
Fix: Increase catalyst loading to 5 mol%. Alternatively, switch the base from NaOtBu to LiHMDS . The Lithium cation can coordinate to the pyridine nitrogen, effectively "masking" it from the Palladium [3].
3. Protodehalogenation (Reduction): If you see pyridine (H-substituted) instead of product, the Pd is undergoing beta-hydride elimination from the amine or solvent.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships."[4][5] Journal of the American Chemical Society. [Link][6]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Researcher's Guide to the Purity Analysis of 3-Bromo-6-(chloromethyl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 3-Bromo-6-(chloromethyl)-2-methylpyridine, a key building block in pharmaceutical and agrochemical research. We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the interpretation of data to ensure the quality and integrity of your research.
The Importance of Purity in Synthesis
3-Bromo-6-(chloromethyl)-2-methylpyridine is a versatile intermediate, but its utility is directly linked to its purity. The presence of impurities can lead to unforeseen side reactions, the formation of undesired byproducts, and difficulties in purification of the final product. Furthermore, in the context of drug development, even trace impurities can have significant pharmacological or toxicological effects, making rigorous purity analysis a critical step in quality control.
Potential Impurities: A Proactive Approach
A thorough understanding of the synthetic route to 3-Bromo-6-(chloromethyl)-2-methylpyridine allows for a proactive identification of potential impurities. A common synthetic pathway involves the chlorination of 3-bromo-2-methyl-6-(hydroxymethyl)pyridine. Based on this, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 3-bromo-2-methyl-6-(hydroxymethyl)pyridine.
-
Over-reacted Species: A potential side reaction is the substitution of the bromo group with a chloro group, leading to the formation of 3,6-dichloro-2-methylpyridine.[1]
-
Related Impurities: Isomeric variants or byproducts from the synthesis of the starting material.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. For a semi-volatile, moderately polar compound like 3-Bromo-6-(chloromethyl)-2-methylpyridine, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.
Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of 3-Bromo-6-(chloromethyl)-2-methylpyridine.
Data Presentation
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile and thermally labile compounds; quantitative accuracy. | May require longer analysis times; solvent consumption. | Quantitative purity determination and impurity profiling. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | High sensitivity and selectivity for volatile and semi-volatile compounds; provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for the main component and impurities; non-destructive. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. | Structural confirmation and identification of major impurities. |
Experimental Protocols
The following protocols are provided as a starting point and should be validated in your laboratory to ensure they meet the specific requirements of your analysis, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
High-Performance Liquid Chromatography (HPLC)
The rationale for using a reversed-phase C18 column is its versatility and wide applicability for separating moderately polar compounds. The mobile phase composition is chosen to achieve good resolution between the main peak and potential impurities. UV detection is suitable as the pyridine ring is a chromophore.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 30-80% B
-
20-25 min: 80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
System Suitability: As per USP General Chapter <621>, system suitability tests are crucial to ensure the chromatographic system is performing correctly.[2][5][6] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The choice of a non-polar column like a DB-5ms is based on its ability to separate compounds based on their boiling points, which is ideal for this class of compounds.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-450 amu
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of the main component and any significant impurities. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
Protocol: NMR Structural Analysis
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, aiding in the structural assignment of impurities.
-
Interpreting the Results: A Holistic Approach
A comprehensive purity assessment requires the integration of data from all three techniques.
-
HPLC provides the primary quantitative measure of purity, expressed as the area percentage of the main peak.
-
GC-MS confirms the identity of volatile impurities by comparing their mass spectra to library databases and allows for their quantification.
-
NMR provides unequivocal structural confirmation of the main component and can be used to identify and quantify major impurities by integrating their signals relative to the main component's signals.
Conclusion
The purity analysis of 3-Bromo-6-(chloromethyl)-2-methylpyridine is a critical step in ensuring the reliability and reproducibility of synthetic research. By employing a multi-faceted analytical approach that combines the quantitative power of HPLC, the specificity of GC-MS, and the structural elucidation capabilities of NMR, researchers can confidently assess the quality of their starting materials. The protocols and rationale presented in this guide provide a solid foundation for developing and validating robust analytical methods, ultimately contributing to the integrity and success of your scientific endeavors.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
-
LCGC. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
Sources
The Latent Power of a Pyridine Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-6-(chloromethyl)-2-methylpyridine
A Foreword for the Modern Drug Discovery Professional: In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a ubiquitous motif in medicinal chemistry, continues to be a wellspring of diverse biological activities.[1] This guide focuses on a particularly versatile, yet underexplored, starting material: 3-Bromo-6-(chloromethyl)-2-methylpyridine . Its unique substitution pattern—a bromine atom for cross-coupling reactions, a reactive chloromethyl group for nucleophilic substitution, and a methyl group for steric and electronic modulation—renders it a highly attractive precursor for the synthesis of a wide array of potentially bioactive molecules.[2][3]
This document serves as a comparative analysis of the biological activities of compounds that can be synthesized from this scaffold, with a primary focus on anticancer and antiviral applications. We will delve into the mechanistic rationale behind their design, present available experimental data where possible, and provide detailed protocols for their evaluation.
The Strategic Advantage of the 3-Bromo-6-(chloromethyl)-2-methylpyridine Scaffold
The true potential of a starting material lies in its ability to be readily transformed into a library of diverse compounds. The 3-Bromo-6-(chloromethyl)-2-methylpyridine scaffold offers two primary anchor points for chemical modification, allowing for a combinatorial approach to drug discovery.
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Kinase Inhibition Assay (e.g., VEGFR-2 or PIM-1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Signal Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Figure 3: General workflow for a kinase inhibition assay.
Conclusion and Future Directions
While the full potential of compounds derived from 3-Bromo-6-(chloromethyl)-2-methylpyridine is still being uncovered, the existing body of research on related pyridine derivatives strongly suggests a promising future for this scaffold in drug discovery. The strategic positioning of its reactive groups provides a versatile platform for the synthesis of novel anticancer and antiviral agents. Future research should focus on the systematic exploration of this scaffold, including the synthesis of compound libraries and their comprehensive biological evaluation. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor.
References
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-6-(chloromethyl)-2-methylpyridine
As a Senior Application Scientist, I approach the handling of 3-Bromo-6-(chloromethyl)-2-methylpyridine (CAS: 1211589-34-2) not just as a logistical requirement, but as a critical exercise in chemical risk management. This compound is a highly valuable, bifunctional building block in drug development: the chloromethyl group serves as a potent electrophile for SN2 alkylations, while the bromopyridine core allows for downstream palladium-catalyzed cross-coupling.
However, the very reactivity that makes it useful also makes it exceptionally hazardous. The chloromethyl moiety is a powerful alkylating agent and a severe lachrymator, while the bromopyridine ring introduces acute systemic toxicity[1][2].
The following guide provides a self-validating, causally-driven operational framework for the safe handling, experimental execution, and disposal of this compound.
Physicochemical Risk Assessment & Causality
To design an effective safety protocol, we must first understand the mechanistic pathways of the compound's hazards. Chloromethylpyridines rapidly hydrolyze upon contact with ambient moisture or mucous membranes, generating hydrochloric acid (HCl) and reactive pyridinium intermediates[2]. This dual-action degradation is responsible for its corrosive and lachrymatory properties.
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Class | GHS Code | Mechanistic Causality | Operational Implication |
| Skin Corrosion / Eye Damage | H314 | Rapid hydrolysis of the -CH₂Cl group in physiological moisture generates localized HCl, causing immediate tissue necrosis[2][3]. | Absolute requirement for vapor-tight eye protection and specialized barrier gloves. |
| Acute Oral Toxicity | H302 | The bromopyridine core disrupts cellular function and can cause systemic toxicity upon ingestion or deep inhalation[1][3]. | Strict prohibition of open-bench handling; mandatory use of Class II fume hoods. |
| Respiratory Irritation | H335 | High vapor pressure of the lachrymatory chloromethyl group aggressively targets the respiratory tract[1]. | Continuous exhaust ventilation required; respiratory protection if ventilation fails. |
| Allergic Skin Reaction | H317 | Electrophilic alkylation of skin proteins creates hapten-protein complexes, triggering immune sensitization[3]. | Immediate decontamination protocols must be established prior to handling. |
The Personal Protective Equipment (PPE) Ecosystem
Standard laboratory PPE is insufficient for handling potent alkylating agents. Your protective ecosystem must be designed to prevent both vapor penetration and liquid permeation.
Table 2: Mandatory PPE Specifications
| PPE Component | Specification | Scientific Justification |
| Hand Protection | Double-gloved: Inner standard nitrile (4 mil), Outer extended-cuff heavy-duty nitrile or butyl rubber (≥8 mil). | Pyridines can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier against the solvent/reagent, while the inner glove maintains a sterile skin barrier[4]. |
| Eye/Face Protection | Unvented chemical splash goggles paired with a full-face shield. | Safety glasses do not protect against lachrymatory vapors. Unvented goggles prevent vapor intrusion, and the face shield protects against reactive splashing during quenching[3]. |
| Body Protection | Flame-Resistant (FR) lab coat with knit cuffs, fully buttoned. Chemical-resistant apron for >50g scale. | Prevents skin exposure to aerosols. Knit cuffs prevent the sleeves from dragging through contaminated surfaces. |
| Respiratory | Handled exclusively in a certified fume hood (face velocity ≥ 100 fpm). | Mechanical engineering controls must be the primary defense against H335 respiratory hazards[2]. |
Operational Workflow: SN2 Alkylation Protocol
This step-by-step methodology outlines the safe use of 3-Bromo-6-(chloromethyl)-2-methylpyridine in a standard nucleophilic substitution (e.g., amine alkylation), ensuring that every step includes a self-validating safety check.
Step 1: Environmental Setup & Pre-Validation
-
Purge the Fume Hood: Clear the hood of all incompatible materials, specifically strong oxidizers and strong bases.
-
Establish the Quench Station: Before opening the reagent, prepare a beaker containing 1M NaOH or a 10% sodium bicarbonate solution. Causality: If a spill occurs, you must have immediate access to a neutralizing agent to halt the release of HCl gas[2].
-
Verify Airflow: Check the fume hood monitor to ensure a face velocity of at least 100 feet per minute (fpm).
Step 2: Dispensing & Weighing (Inert Atmosphere)
-
Atmospheric Control: Because the chloromethyl group degrades in ambient humidity, dispense the reagent under a blanket of dry Nitrogen or Argon.
-
Closed-Tare Weighing: Place a sealed, septum-capped vial on the analytical balance. Tare it. Move the vial to the fume hood, transfer the reagent using a positive-displacement syringe, reseal, and re-weigh.
-
Validation Check: If the balance reading drifts continuously upward, the vial is not sealed properly, and the compound is absorbing atmospheric moisture (hydrolyzing). Reseal immediately.
Step 3: Reaction Execution
-
Solvent Addition: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., DMF or Acetonitrile) to prevent solvolysis.
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA or Potassium Carbonate) to the reaction mixture. Causality: As the SN2 reaction proceeds, HCl is generated as a byproduct. The base acts as an acid scavenger, driving the reaction forward and preventing the acidification of the reaction matrix.
Step 4: In-Situ Quenching & Decontamination
-
Electrophile Neutralization: Once the reaction is complete, do not expose the raw mixture to air. Add an excess of a benign secondary amine (e.g., diethylamine) to consume any unreacted 3-Bromo-6-(chloromethyl)-2-methylpyridine.
-
Aqueous Wash: Slowly add the reaction mixture to your pre-prepared 1M NaOH quench solution.
-
Validation Check: Test the aqueous layer with pH paper. It must read > pH 8. If it is acidic, unquenched HCl is still present; add more base before transferring to waste containers.
Workflow for the safe handling, execution, and in-situ quenching of chloromethylpyridines.
Emergency Response & Spill Mitigation
In the event of an accidental release, standard spill protocols must be modified due to the compound's reactivity with water.
-
Small Spills (<50 mL/g): Do not use water, as this will rapidly generate corrosive HCl gas[2]. Cover the spill with a dry, universal liquid-binding material (e.g., diatomaceous earth or sand)[2]. Carefully sweep the absorbed material using non-sparking tools into a chemical waste container[4]. Decontaminate the surface by scrubbing with isopropanol or a weak sodium bicarbonate solution[2].
-
Skin Contact: Immediately remove contaminated clothing. Do not attempt to neutralize the chemical on the skin with bases. Flush the affected area with copious amounts of water for a minimum of 15 minutes[3][4]. Seek immediate medical attention.
-
Eye Contact: Lachrymators cause involuntary eye closure. You must physically separate the eyelids with your fingers to ensure adequate flushing at the eyewash station for at least 15 minutes[2].
Logistical Disposal Plan
Improper disposal of alkylating agents poses severe downstream risks to environmental health and waste management personnel.
-
Segregation: All waste containing 3-Bromo-6-(chloromethyl)-2-methylpyridine must be strictly segregated into Halogenated Organic Waste streams.
-
Pre-Treatment: Never dispose of the raw, unquenched reagent. Ensure all waste solutions have been fully quenched (as detailed in Step 4) and are slightly basic before sealing the waste carboy.
-
Container Integrity: Store waste in tightly closed, high-density polyethylene (HDPE) containers in a cool, well-ventilated area away from direct sunlight[2]. Do not mix with strong oxidizing agents or concentrated amines in the waste carboy, as this can lead to exothermic pressure buildup.
References
- ChemicalBook. "2-(Chloromethyl)pyridine - Safety Data Sheet".
- Sigma-Aldrich. "SAFETY DATA SHEET: 3-Bromo-2-methylpyridine".
- ChemScene. "Safety Data Sheet: 2-Chloro-5-chloromethylpyridine".
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine".
- Fisher Scientific. "SAFETY DATA SHEET: 3-Bromo-2-methylpyridine, 97%".
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
